Product packaging for Methyl 3-(2-aminophenoxy)benzoate(Cat. No.:CAS No. 227275-23-2)

Methyl 3-(2-aminophenoxy)benzoate

Cat. No.: B1322956
CAS No.: 227275-23-2
M. Wt: 243.26 g/mol
InChI Key: XWYDTLZBLRQGFE-UHFFFAOYSA-N
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Description

Methyl 3-(2-aminophenoxy)benzoate is a useful research compound. Its molecular formula is C14H13NO3 and its molecular weight is 243.26 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13NO3 B1322956 Methyl 3-(2-aminophenoxy)benzoate CAS No. 227275-23-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-(2-aminophenoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-17-14(16)10-5-4-6-11(9-10)18-13-8-3-2-7-12(13)15/h2-9H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWYDTLZBLRQGFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301299736
Record name Methyl 3-(2-aminophenoxy)benzoate
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Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

227275-23-2
Record name Methyl 3-(2-aminophenoxy)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=227275-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-(2-aminophenoxy)benzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Methyl 3-aminobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

Core Chemical Properties

Methyl 3-aminobenzoate is an organic compound featuring both an amine and a methyl ester functional group attached to a benzene ring at the meta position.[1] Its chemical structure and properties make it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and dyes.[2]

Physical and Chemical Data

A summary of the key quantitative data for Methyl 3-aminobenzoate is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₈H₉NO₂[1]
Molecular Weight 151.16 g/mol [1]
Appearance Light beige to brown crystalline powder or crystals[1][2]
Melting Point 49-57 °C[1]
Boiling Point 170 °C at 20 mmHg; 281.5 °C at 760 mmHg[1][3]
Density 1.166 - 1.232 g/cm³[1][3]
Solubility Slightly soluble in water (0.1-1%)[2]
Flash Point 140.4 °C[3]
Refractive Index 1.565[3]
CAS Number 4518-10-9[1]

Synthesis and Experimental Protocols

The synthesis of Methyl 3-aminobenzoate can be achieved through several routes. A common laboratory-scale preparation involves the esterification of 3-aminobenzoic acid.

Esterification of 3-Aminobenzoic Acid

A general and widely used method for the synthesis of Methyl 3-aminobenzoate is the Fischer esterification of 3-aminobenzoic acid using methanol in the presence of an acid catalyst, such as thionyl chloride or sulfuric acid.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-aminobenzoic acid (1 equivalent) in an excess of methanol.

  • Catalyst Addition: Cool the mixture to 0°C in an ice bath. Slowly add thionyl chloride (2.5 equivalents) dropwise to the stirred solution.[4] Alternatively, concentrated sulfuric acid can be used as the catalyst.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain it for a specified period, typically 24 hours, while monitoring the reaction progress by thin-layer chromatography (TLC).[4]

  • Work-up: After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.

  • Neutralization: Neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volume).

  • Drying and Concentration: Combine the organic layers and dry them over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude Methyl 3-aminobenzoate by column chromatography on silica gel using an appropriate eluent system (e.g., n-hexane/ethyl acetate) to yield the pure product.[4]

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 3-Aminobenzoic_Acid 3-Aminobenzoic Acid Mixing Mixing & Cooling (0°C) 3-Aminobenzoic_Acid->Mixing Methanol Methanol Methanol->Mixing Thionyl_Chloride Thionyl Chloride (Catalyst) Thionyl_Chloride->Mixing Reflux Reflux (24h) Mixing->Reflux Esterification Workup Work-up & Purification Reflux->Workup Methyl_3-aminobenzoate Methyl 3-aminobenzoate Workup->Methyl_3-aminobenzoate Fragmentation_Pathway M [M]⁺ m/z = 151 M_minus_OCH3 [M-OCH₃]⁺ m/z = 120 M->M_minus_OCH3 - •OCH₃ M_minus_COOCH3 [M-COOCH₃]⁺ m/z = 92 M->M_minus_COOCH3 - •COOCH₃ Ullmann_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Potential Product 2-Aminophenol 2-Aminophenol Target_Molecule Methyl 3-(2-aminophenoxy)benzoate 2-Aminophenol->Target_Molecule Methyl_3-bromobenzoate Methyl 3-bromobenzoate Methyl_3-bromobenzoate->Target_Molecule Catalyst Copper Catalyst (e.g., CuI) Catalyst->Target_Molecule Base Base (e.g., K₂CO₃) Base->Target_Molecule Solvent High-boiling Solvent Solvent->Target_Molecule

References

Technical Guide: Methyl 3-(2-aminophenoxy)benzoate and Related Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the available chemical data for Methyl 3-(2-aminophenoxy)benzoate and its closely related structural isomers. Due to the limited availability of public data for the specific target compound, this guide extends its scope to include detailed information on key isomers for which experimental and computational data are accessible.

This compound: Data Availability

As of late 2025, a specific CAS number for this compound is not readily found in major chemical databases. The MDL number MFCD08688146 has been associated with this compound by some suppliers, but comprehensive technical data, including experimental properties and spectral analyses, remains largely unavailable in the public domain.

In the absence of specific data for the target compound, this guide will focus on the following structurally related isomers for which more information is available:

  • Methyl 3-aminobenzoate

  • Methyl 3-(2-aminophenyl)benzoate

  • Methyl 3-(2-aminoethoxy)benzoate

Physicochemical and Spectral Data of Related Isomers

The following tables summarize the available quantitative data for the key isomers of this compound.

Table 1: Physical and Chemical Properties
PropertyMethyl 3-aminobenzoateMethyl 3-(2-aminophenyl)benzoateMethyl 3-(2-aminoethoxy)benzoate
CAS Number 4518-10-9177171-13-0153938-41-1
Molecular Formula C₈H₉NO₂C₁₄H₁₃NO₂C₁₀H₁₃NO₃
Molecular Weight 151.16 g/mol 227.26 g/mol 195.22 g/mol
Appearance White to brown crystals or chunksNot specifiedNot specified
Melting Point ≥42 °CNot specifiedNot specified
XLogP3 1.52.7Not specified
Hydrogen Bond Donors 1Not specified1
Hydrogen Bond Acceptors 2Not specified4
Table 2: Spectroscopic Data for Methyl 3-aminobenzoate (CAS: 4518-10-9)
Spectrum TypeKey Peaks / Shifts
¹H NMR (CDCl₃) δ 7.41-6.84 (m, 4H, aromatic), 3.87 (s, 3H, OCH₃), 3.80 (s, 2H, NH₂)
¹³C NMR Data not readily available in summarized format.
IR Spectrum Key stretches indicative of N-H (amine), C=O (ester), and aromatic C-H and C=C bonds.
Mass Spectrum (EI) m/z Top Peak: 120, m/z 2nd Highest: 151 (Molecular Ion)

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not available. However, a plausible synthetic route can be devised based on established chemical reactions. A common approach for the synthesis of diaryl ethers is the Ullmann condensation , followed by the reduction of a nitro group to an amine.

General Protocol for the Synthesis of a Nitro-substituted Diaryl Ether via Ullmann Condensation

This protocol describes a general method for the coupling of a phenol with an aryl halide.

  • Reaction Setup: In a round-bottom flask, combine the phenol (e.g., methyl 3-hydroxybenzoate), the aryl halide (e.g., 1-chloro-2-nitrobenzene), a copper catalyst (e.g., copper(I) iodide), a ligand (e.g., 1,10-phenanthroline), and a base (e.g., potassium carbonate).

  • Solvent: Add a high-boiling polar solvent such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF).

  • Reaction Conditions: Heat the mixture to a high temperature (typically 100-200 °C) and stir for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Protocol for the Reduction of a Nitro Group to an Amine

This protocol describes the reduction of a nitroaryl compound to the corresponding aniline derivative.

  • Reaction Setup: Dissolve the nitro-substituted diaryl ether in a suitable solvent (e.g., ethanol, ethyl acetate, or acetic acid).

  • Reducing Agent: Add a reducing agent. Common choices include:

    • Tin(II) chloride in concentrated hydrochloric acid.

    • Iron powder in acetic acid or ammonium chloride solution.

    • Catalytic hydrogenation using H₂ gas and a catalyst such as Palladium on carbon (Pd/C).

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the reduction is complete (monitored by TLC).

  • Work-up:

    • For SnCl₂ or Fe reductions: Neutralize the reaction mixture with a base (e.g., NaOH or NaHCO₃ solution) and extract the product with an organic solvent.

    • For catalytic hydrogenation: Filter off the catalyst and concentrate the filtrate.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Mandatory Visualizations

Proposed Synthetic Pathway for this compound

The following diagram illustrates a plausible two-step synthesis for this compound, starting from methyl 3-hydroxybenzoate and 1-chloro-2-nitrobenzene.

Caption: Proposed synthesis of this compound.

Experimental Workflow for Synthesis and Purification

The diagram below outlines a general experimental workflow for the synthesis and purification of a target compound like the isomers discussed.

G A Reaction Setup (Reactants, Solvent, Catalyst) B Reaction (Heating, Stirring) A->B C Work-up (Quenching, Extraction, Washing, Drying) B->C D Purification (Column Chromatography or Recrystallization) C->D E Characterization (NMR, IR, MS) D->E

Caption: General experimental workflow for organic synthesis.

Biological Activity and Signaling Pathways

There is no specific information available in the public domain regarding the biological activity or involvement in signaling pathways for this compound or its close isomers, Methyl 3-(2-aminophenyl)benzoate and Methyl 3-(2-aminoethoxy)benzoate. Further research would be required to elucidate any potential biological roles of these compounds.

An In-depth Technical Guide on Methyl 3-(2-aminophenoxy)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of Methyl 3-(2-aminophenoxy)benzoate, a diaryl ether of interest in organic synthesis and potential pharmaceutical applications. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information on its chemical properties, proposes a likely synthetic route based on established methodologies, and presents predicted spectroscopic data. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound.

Molecular Structure and Properties

This compound (CAS Number: 227275-23-2) is an organic molecule featuring a diaryl ether linkage. The structure consists of a methyl benzoate moiety connected to an aminophenol group via an ether bond at the 3-position of the benzoate ring and the 2-position of the aminophenol.

The molecular formula for this compound is C₁₄H₁₃NO₃, and its calculated molecular weight is 243.26 g/mol .[1] The presence of both an amino group (a hydrogen bond donor) and ester and ether functionalities (hydrogen bond acceptors) suggests potential for various intermolecular interactions, which could be significant in biological contexts.

Table 1: Physicochemical Properties of this compound and a Key Precursor

PropertyThis compound (Predicted/Known)Methyl 3-(2-nitrophenoxy)benzoate (Known Precursor)
CAS Number 227275-23-2[1]227275-01-6[2]
Molecular Formula C₁₄H₁₃NO₃[1]C₁₄H₁₁NO₅[2]
Molecular Weight 243.26 g/mol [1]273.24 g/mol [2]
Purity Typically >95% (Commercially available)[1]Typically >95% (Commercially available)[2]
Physical State Solid (Predicted)Solid (Predicted)

Synthesis Methodology

A likely synthetic pathway involves the Ullmann condensation of methyl 3-bromobenzoate with 2-aminophenol. Alternatively, and perhaps more likely given the availability of the nitro precursor, is the synthesis via a nucleophilic aromatic substitution followed by reduction. The synthesis would start with methyl 3-hydroxybenzoate and 1-fluoro-2-nitrobenzene, followed by the reduction of the nitro group to an amine.

A generalized experimental protocol for a copper-catalyzed Ullmann condensation to form the diaryl ether linkage is provided below.

Proposed Synthesis Workflow

G cluster_reactants Starting Materials cluster_reaction1 Ullmann Condensation cluster_intermediate Intermediate Product cluster_reaction2 Nitro Group Reduction cluster_final_product Final Product Methyl_3-hydroxybenzoate Methyl 3-hydroxybenzoate Reaction_Vessel_1 Reaction Vessel: - Copper(I) iodide (CuI) catalyst - Base (e.g., K2CO3) - High-boiling solvent (e.g., DMF, DMSO) - Heat (e.g., 120-160 °C) Methyl_3-hydroxybenzoate->Reaction_Vessel_1 1-fluoro-2-nitrobenzene 1-fluoro-2-nitrobenzene 1-fluoro-2-nitrobenzene->Reaction_Vessel_1 Methyl_3-(2-nitrophenoxy)benzoate Methyl 3-(2-nitrophenoxy)benzoate Reaction_Vessel_1->Methyl_3-(2-nitrophenoxy)benzoate Workup and Purification Reaction_Vessel_2 Reaction Vessel: - Reducing agent (e.g., SnCl2/HCl or H2/Pd-C) - Solvent (e.g., Ethanol, Ethyl Acetate) Methyl_3-(2-nitrophenoxy)benzoate->Reaction_Vessel_2 Final_Product This compound Reaction_Vessel_2->Final_Product Workup and Purification

Caption: Proposed synthesis workflow for this compound.

Generalized Experimental Protocol: Ullmann Condensation
  • Reactant Preparation: In a dry reaction flask, combine methyl 3-hydroxybenzoate (1.0 eq), 1-fluoro-2-nitrobenzene (1.0-1.2 eq), a copper(I) catalyst such as CuI (0.1-0.2 eq), and a base, typically potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq).

  • Solvent Addition: Add a high-boiling polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reaction Conditions: Heat the mixture to a temperature between 120-160°C and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate.

  • Purification of Intermediate: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude intermediate, Methyl 3-(2-nitrophenoxy)benzoate, by column chromatography.

Generalized Experimental Protocol: Nitro Group Reduction
  • Reactant Preparation: Dissolve the purified Methyl 3-(2-nitrophenoxy)benzoate (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Reagent Addition: For catalytic hydrogenation, add a catalyst such as 10% palladium on carbon (Pd/C) and subject the mixture to a hydrogen atmosphere. Alternatively, for chemical reduction, add a reducing agent like tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid.

  • Reaction Conditions: Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC.

  • Workup: For hydrogenation, filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate. For chemical reduction, neutralize the acidic mixture with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.

  • Final Purification: Wash the organic extracts, dry over anhydrous sodium sulfate, and concentrate. Purify the final product, this compound, by column chromatography or recrystallization.

Spectroscopic Analysis (Predicted)

Direct experimental spectroscopic data for this compound is not available in the reviewed literature. The following sections provide predicted data based on the molecular structure and comparison with analogous compounds.

Predicted ¹H NMR Spectrum

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
-OCH₃3.80 - 3.90Singlet3HMethyl ester protons.
-NH₂4.50 - 5.50Broad Singlet2HAmine protons; shift is concentration and solvent dependent.
Aromatic Protons6.70 - 7.80Multiplets8HComplex splitting pattern expected due to the two substituted benzene rings.
Predicted ¹³C NMR Spectrum

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomsPredicted Chemical Shift (δ, ppm)Notes
-OCH₃52.0 - 53.0Methyl ester carbon.
Aromatic C-H110.0 - 130.0Carbons in the aromatic rings bonded to hydrogen.
Aromatic C-O/C-N140.0 - 160.0Quaternary carbons in the aromatic rings bonded to oxygen or nitrogen.
C=O165.0 - 167.0Carbonyl carbon of the ester.
Predicted Infrared (IR) Spectrum

Table 4: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (Amine)3300 - 3500Medium, two bands for primary amine
C-H Stretch (Aromatic)3000 - 3100Medium to Weak
C-H Stretch (Aliphatic, -OCH₃)2850 - 2960Medium to Weak
C=O Stretch (Ester)1710 - 1730Strong
C=C Stretch (Aromatic)1450 - 1600Medium
C-O Stretch (Ether & Ester)1000 - 1300Strong
Predicted Mass Spectrum

In a mass spectrum obtained by electron ionization (EI-MS), the molecular ion peak [M]⁺ would be expected at m/z = 243. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 212, and cleavage of the ether bond.

G cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms MS Analysis Sample This compound Sample Spectrometer Spectrometer (NMR, IR, MS) Sample->Spectrometer Data_Acquisition Data Acquisition Spectrometer->Data_Acquisition H_NMR ¹H NMR: - Chemical Shift - Integration - Multiplicity Data_Acquisition->H_NMR C_NMR ¹³C NMR: - Chemical Shift Data_Acquisition->C_NMR IR IR Spectroscopy: - Functional Group Identification (N-H, C=O, C-O) Data_Acquisition->IR MS Mass Spectrometry: - Molecular Weight - Fragmentation Pattern Data_Acquisition->MS Spectral_Analysis Spectral Analysis Structure_Confirmation Structure Confirmation Spectral_Analysis->Structure_Confirmation H_NMR->Spectral_Analysis C_NMR->Spectral_Analysis IR->Spectral_Analysis MS->Spectral_Analysis

References

An In-depth Technical Guide to the Synthesis of Methyl 3-(2-aminophenoxy)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl 3-(2-aminophenoxy)benzoate, a diaryl ether of interest in medicinal chemistry and materials science. This document outlines the primary synthetic strategies, detailed experimental protocols, and relevant chemical data.

Introduction

This compound is a chemical compound featuring a diaryl ether linkage, connecting a 2-aminophenol moiety to a methyl benzoate scaffold. Diaryl ethers are prevalent structural motifs in a wide array of biologically active molecules and functional materials. The synthesis of unsymmetrical diaryl ethers such as the target molecule can be challenging and typically requires cross-coupling methodologies. This guide will focus on the most pertinent and effective synthetic routes.

Synthetic Strategies

The formation of the C-O bond between the two aromatic rings is the key step in the synthesis of this compound. The two most prominent and effective methods for achieving this transformation are the Ullmann condensation and the Buchwald-Hartwig O-arylation.

2.1. Ullmann Condensation

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-O bonds.[1] In the context of synthesizing this compound, this would involve the reaction of a 2-aminophenol derivative with a methyl 3-halobenzoate, typically a bromide or iodide, in the presence of a copper catalyst and a base. Traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper.[2] However, modern protocols utilize catalytic amounts of copper salts, often in conjunction with a ligand to facilitate the reaction under milder conditions.

2.2. Buchwald-Hartwig O-Arylation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has been adapted for the formation of C-O bonds (O-arylation).[3][4] This reaction offers a powerful and versatile alternative to the Ullmann condensation, often proceeding under milder conditions with a broader substrate scope. The synthesis of this compound via this method would involve the coupling of 2-aminophenol with methyl 3-bromobenzoate using a palladium catalyst, a suitable phosphine ligand, and a base.

A critical consideration for both methods is the presence of the free amino group on the 2-aminophenol, which can also participate in coupling reactions. To achieve selective O-arylation, it may be necessary to protect the amino group prior to the coupling reaction and subsequently deprotect it. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl).

Experimental Protocols

3.1. Protection of 2-Aminophenol (if necessary)

A common strategy to avoid N-arylation is the protection of the amine. For instance, a Boc-protected 2-aminophenol can be synthesized.

Table 1: Reagents for Boc-Protection of 2-Aminophenol

ReagentMolar Equiv.
2-Aminophenol1.0
Di-tert-butyl dicarbonate (Boc)₂O1.1
Triethylamine (Et₃N)1.2
Dichloromethane (DCM)-

Procedure:

  • Dissolve 2-aminophenol in dichloromethane.

  • Add triethylamine to the solution.

  • Add di-tert-butyl dicarbonate dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

3.2. Ullmann Condensation for C-O Bond Formation

Table 2: Reagents for Ullmann Condensation

ReagentMolar Equiv.
N-Boc-2-aminophenol1.0
Methyl 3-bromobenzoate1.2
Copper(I) iodide (CuI)0.1
L-Proline0.2
Potassium carbonate (K₂CO₃)2.0
Dimethyl sulfoxide (DMSO)-

Procedure:

  • To a reaction vessel, add N-Boc-2-aminophenol, methyl 3-bromobenzoate, copper(I) iodide, L-proline, and potassium carbonate.

  • Add dimethyl sulfoxide as the solvent.

  • Heat the reaction mixture at 90-120 °C for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield Methyl 3-(2-(N-Boc-amino)phenoxy)benzoate.

3.3. Buchwald-Hartwig O-Arylation for C-O Bond Formation

Table 3: Reagents for Buchwald-Hartwig O-Arylation

ReagentMolar Equiv.
N-Boc-2-aminophenol1.0
Methyl 3-bromobenzoate1.2
Pd₂(dba)₃0.02
Xantphos0.04
Cesium carbonate (Cs₂CO₃)1.5
Toluene-

Procedure:

  • In a glovebox, add Pd₂(dba)₃ and Xantphos to a reaction vessel.

  • Add toluene and stir for 10 minutes.

  • Add N-Boc-2-aminophenol, methyl 3-bromobenzoate, and cesium carbonate.

  • Seal the vessel and heat the reaction mixture at 100-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

3.4. Deprotection of the Amino Group

Table 4: Reagents for Boc-Deprotection

ReagentMolar Equiv.
Methyl 3-(2-(N-Boc-amino)phenoxy)benzoate1.0
Trifluoroacetic acid (TFA)10
Dichloromethane (DCM)-

Procedure:

  • Dissolve the Boc-protected compound in dichloromethane.

  • Add trifluoroacetic acid and stir at room temperature for 1-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

Data Presentation

4.1. Reactant and Product Properties

Table 5: Physical and Chemical Properties

CompoundMolecular FormulaMolar Mass ( g/mol )Appearance
2-AminophenolC₆H₇NO109.13White to light-brown crystalline solid
Methyl 3-bromobenzoateC₈H₇BrO₂215.04Colorless to yellow liquid
This compoundC₁₄H₁₃NO₃243.26-

4.2. Spectroscopic Data (Hypothetical)

As no specific literature data for the final product was found, the following are predicted NMR chemical shifts based on the analysis of the starting materials and related structures.[5][6][7]

Table 6: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃

¹H NMRChemical Shift (ppm)MultiplicityIntegrationAssignment
~3.80s3H-OCH₃
~4.00br s2H-NH₂
~6.70-7.80m8HAr-H
¹³C NMR Chemical Shift (ppm) Assignment
~52.0-OCH₃
~115-155Ar-C
~166.0C=O

Visualization of Synthetic Workflow

The following diagram illustrates the proposed synthetic workflow for this compound via an Ullmann condensation route, including the protection and deprotection steps.

Synthesis_Workflow cluster_protection Step 1: Amine Protection cluster_ullmann Step 2: Ullmann Condensation cluster_deprotection Step 3: Deprotection A 2-Aminophenol B N-Boc-2-aminophenol A->B (Boc)2O, Et3N DCM C Methyl 3-bromobenzoate D Methyl 3-(2-(N-Boc-amino)phenoxy)benzoate B->D ullmann_node CuI, L-Proline K2CO3, DMSO C->D E This compound D->E TFA, DCM

Caption: Proposed synthetic workflow for this compound.

Biological Context and Signaling Pathways

While the specific biological activity of this compound is not extensively documented, related aminophenoxy structures are known to be part of molecules with diverse biological activities. For instance, compounds containing the aminophenoxazine core are known to have anticancer properties. Furthermore, various benzoate derivatives exhibit insecticidal and repellent activities.[8][9] The synthesis of this and similar molecules is therefore of significant interest for screening in drug discovery and agrochemical development programs.

The following diagram illustrates a generalized signaling pathway where a hypothetical drug molecule, derived from the core structure of this compound, might act as an inhibitor of a receptor tyrosine kinase (RTK) pathway, a common target in cancer therapy.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates Ligand Growth Factor Ligand->RTK Binds Drug This compound Derivative (Hypothetical Inhibitor) Drug->RTK Inhibits RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Activates

References

Methyl 3-(2-aminophenoxy)benzoate: A Review of a Sparsely Documented Compound

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(2-aminophenoxy)benzoate is a chemical compound of interest within the broader class of phenoxybenzoates, a scaffold present in some biologically active molecules. However, a comprehensive review of scientific literature reveals a significant scarcity of available data specifically concerning this molecule. While its structural components, methyl benzoate and 2-aminophenol, are well-characterized, their combination into this compound is not extensively documented in publicly accessible databases. This technical guide aims to provide an overview of the limited available information and to extrapolate potential characteristics and synthetic approaches based on related compounds. Due to the lack of specific experimental data, this review will focus on providing a foundational understanding and highlighting the knowledge gaps that future research could address.

Chemical Structure and Properties

This compound is an organic molecule with the chemical formula C₁₄H₁₃NO₃. Its structure consists of a methyl benzoate moiety linked to a 2-aminophenol group via an ether bond at the 3-position of the benzoate ring.

Table 1: Physicochemical Properties of this compound (Predicted)

PropertyValueSource
Molecular Weight243.26 g/mol PubChem (CID 14068531)
XLogP32.8PubChem (CID 14068531)
Hydrogen Bond Donor Count1PubChem (CID 14068531)
Hydrogen Bond Acceptor Count4PubChem (CID 14068531)
Rotatable Bond Count4PubChem (CID 14068531)

Note: The data presented in this table are computationally predicted and have not been experimentally verified according to available literature.

Synthesis and Experimental Protocols

There is no specific, peer-reviewed synthesis protocol for this compound found in the current scientific literature. However, a plausible synthetic route can be proposed based on established methods for synthesizing diaryl ethers, such as the Ullmann condensation.

Proposed Synthetic Pathway: Ullmann Condensation

The Ullmann condensation is a well-established method for the formation of diaryl ethers, which involves the coupling of a phenol with an aryl halide in the presence of a copper catalyst and a base.

Ullmann Condensation for this compound cluster_conditions Reaction Conditions reactant1 Methyl 3-bromobenzoate product This compound reactant1->product + reactant2 2-Aminophenol reactant2->product reagents Copper Catalyst (e.g., CuI) Base (e.g., K2CO3) High-boiling solvent (e.g., DMF, DMSO) Future Research Workflow A Synthesis Protocol Development B Chemical Characterization (NMR, MS, X-ray) A->B C Biological Activity Screening B->C D Structure-Activity Relationship (SAR) Studies C->D If active E Lead Optimization D->E

Spectroscopic data of Methyl 3-(2-aminophenoxy)benzoate (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The precise structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this process, providing detailed information about the molecular framework, functional groups, and overall mass of a compound. This technical guide provides an in-depth overview of the spectroscopic characterization of Methyl 3-aminobenzoate, serving as a practical reference for researchers and scientists in the pharmaceutical and chemical industries.

Spectroscopic Data of Methyl 3-aminobenzoate

The following sections present the key spectroscopic data for Methyl 3-aminobenzoate, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Data for Methyl 3-aminobenzoate

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
7.41 - 7.34m-2HAromatic H
7.19t7.81HAromatic H
6.84ddd7.8, 2.4, 1.31HAromatic H
3.87s-3H-OCH₃
3.80 (broad s)s-2H-NH₂

Table 2: ¹³C NMR Data for Methyl 3-aminobenzoate

Chemical Shift (δ) ppmAssignment
167.2C=O (ester)
146.5C-NH₂
131.5Aromatic C
129.2Aromatic CH
119.1Aromatic CH
118.5Aromatic CH
115.6Aromatic CH
52.1-OCH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: IR Absorption Data for Methyl 3-aminobenzoate

Wavenumber (cm⁻¹)IntensityAssignment
3450, 3350Strong, SharpN-H stretch (primary amine)
3050MediumAromatic C-H stretch
2950MediumAliphatic C-H stretch (-OCH₃)
1720Strong, SharpC=O stretch (ester)
1620StrongN-H bend
1590, 1490Medium to StrongAromatic C=C stretch
1240StrongC-O stretch (ester)
750StrongAromatic C-H bend (m-disubstituted)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for Methyl 3-aminobenzoate

m/zRelative Intensity (%)Assignment
151100[M]⁺ (Molecular ion)
12090[M - OCH₃]⁺
9267[M - COOCH₃]⁺
6524[C₅H₅]⁺

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or 500 MHz spectrometer. The sample (5-10 mg) is dissolved in an appropriate deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. The chemical shifts are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).

Infrared (IR) Spectroscopy

IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. For solid samples, the Attenuated Total Reflectance (ATR) technique is often employed. A small amount of the sample is placed directly on the ATR crystal, and the spectrum is recorded. Alternatively, the KBr pellet method can be used, where the sample is ground with potassium bromide and pressed into a thin disk. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

Mass Spectrometry

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography (GC-MS). In EI, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation of the molecule. The resulting ions are then separated based on their mass-to-charge ratio (m/z).

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_elucidation Structural Elucidation Sample Chemical Compound (e.g., Methyl 3-aminobenzoate) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z values, Fragmentation) MS->MS_Data Structure Final Molecular Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

A generalized workflow for spectroscopic analysis.

Conclusion

This technical guide has provided a detailed overview of the spectroscopic data and analytical methodologies for the characterization of Methyl 3-aminobenzoate. The presented data and protocols serve as a valuable resource for researchers and scientists engaged in the synthesis and characterization of novel organic compounds. While the specific data for Methyl 3-(2-aminophenoxy)benzoate was not available, the principles of spectroscopic analysis outlined here are universally applicable and essential for the unambiguous structural determination of new chemical entities.

An In-depth Technical Guide to Methyl 3-(2-aminophenoxy)benzoate and Related Aminobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the physical and chemical properties of Methyl 3-(2-aminophenoxy)benzoate. However, extensive searches for this specific compound have yielded no direct results, suggesting it may be a novel or less-documented molecule. In light of this, this guide provides a comprehensive overview of closely related and isomeric aminobenzoate derivatives for which scientific data is available. The information presented herein serves as a valuable comparative resource for researchers interested in the potential properties and synthesis of this compound.

Compound Identification and Properties

While no specific data was found for this compound, several related isomers and analogs have been characterized. The properties of these compounds can offer insights into the expected characteristics of the target molecule.

Methyl 3-(2-aminophenyl)benzoate

This compound is an isomer of the requested molecule, differing in the linkage between the two aromatic rings.

Table 1: Physical and Chemical Properties of Methyl 3-(2-aminophenyl)benzoate [1]

PropertyValueSource
CAS Number 177171-13-0PubChem[1]
Molecular Formula C₁₄H₁₃NO₂PubChem[1]
Molecular Weight 227.26 g/mol PubChem[1]
IUPAC Name methyl 3-(2-aminophenyl)benzoatePubChem[1]
Synonyms Methyl 2'-amino-[1,1'-biphenyl]-3-carboxylatePubChem[1]
Methyl 3-aminobenzoate

This is a simpler, related compound that is commercially available and well-characterized.

Table 2: Physical and Chemical Properties of Methyl 3-aminobenzoate [2]

PropertyValueSource
CAS Number 4518-10-9Sigma-Aldrich, PubChem[2]
Molecular Formula C₈H₉NO₂Sigma-Aldrich, PubChem[2]
Molecular Weight 151.16 g/mol Sigma-Aldrich, PubChem[2]
Melting Point ≥42 °CSigma-Aldrich
Form Crystals or chunksSigma-Aldrich
Color White to brownSigma-Aldrich
Other Related Compounds

Data for other structurally similar molecules are also available and may be of interest for comparative analysis.

Table 3: Properties of Other Related Aminobenzoate Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Methyl 3-(2-aminoethoxy)benzoate153938-41-1C₁₀H₁₃NO₃195.22[3]
Methyl 3-(4-amino-2-methylphenoxy)benzoate946785-17-7C₁₅H₁₅NO₃257.28[4]
3-(2-Aminoethyl)benzoic acid methyl ester179003-00-0C₁₀H₁₃NO₂179.22[5]

Experimental Protocols

Detailed experimental protocols for the synthesis of the target compound, this compound, could not be found. However, general synthesis routes for related aminobenzoate esters are documented.

General Synthesis of Methyl Aminobenzoates

A common method for the synthesis of methyl aminobenzoates involves the esterification of the corresponding aminobenzoic acid.

Protocol: Esterification of 3-Aminobenzoic Acid

This protocol describes the synthesis of Methyl 3-aminobenzoate.

  • Reactants: 3-Aminobenzoic acid, Methanol, Thionyl chloride.

  • Procedure:

    • A solution of the appropriate aminobenzoic acid (1 equivalent) in methanol is cooled to 0°C.

    • Thionyl chloride (2.5 equivalents) is added dropwise to the solution.

    • The mixture is then refluxed for 24 hours.

    • After reflux, the solvent is evaporated.

    • The residue is neutralized by the addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • The mixture is extracted with ethyl acetate, and the combined organic layers are dried over magnesium sulfate (MgSO₄).

    • Purification by column chromatography (n-hexane/EtOAc) yields the final product.

The following diagram illustrates a generalized workflow for the synthesis and purification of a methyl aminobenzoate.

G General Synthesis Workflow A 1. Esterification Reaction (Aminobenzoic Acid, Methanol, Thionyl Chloride) B 2. Reflux for 24h A->B C 3. Solvent Evaporation B->C D 4. Neutralization (aq. NaHCO3) C->D E 5. Extraction (Ethyl Acetate) D->E F 6. Drying (MgSO4) E->F G 7. Purification (Column Chromatography) F->G H Final Product (Methyl Aminobenzoate) G->H

General Synthesis Workflow

Spectral Data

No spectral data (NMR, IR, Mass Spectrometry) could be located for this compound. For reference, spectral data for Methyl 3-aminobenzoate is available through various databases. The NIST WebBook provides mass spectrum data for this compound.[6]

Signaling Pathways and Logical Relationships

Due to the absence of biological or application-focused studies on this compound, no signaling pathways or established experimental workflows involving this specific molecule can be depicted.

For researchers investigating this and related compounds, a logical workflow for initial characterization would follow a standard path from synthesis to comprehensive analysis.

G Logical Workflow for Compound Characterization cluster_synthesis Synthesis & Purification cluster_analysis Physicochemical Analysis cluster_bioactivity Biological Evaluation A Hypothesized Synthesis Route B Purification (e.g., Crystallization, Chromatography) A->B C Structural Verification (NMR, Mass Spec) B->C D Purity Assessment (HPLC, GC) C->D E Physical Properties (Melting Point, Solubility) D->E F Initial Screening (e.g., Cell-based Assays) E->F If properties are suitable G Target Identification & Pathway Analysis F->G If activity is observed

Logical Workflow for Compound Characterization

Conclusion

While a detailed technical guide on this compound cannot be provided due to a lack of available data, this document serves as a comprehensive resource on its closely related analogs. The provided data on isomers and similar compounds, along with generalized experimental workflows, offers a solid foundation for researchers and drug development professionals to build upon for the potential synthesis and characterization of this novel compound. Further research is warranted to isolate or synthesize and characterize this compound to determine its specific physical, chemical, and biological properties.

References

An In-depth Technical Guide to Methyl 3-(2-aminophenoxy)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical whitepaper provides a comprehensive overview of Methyl 3-(2-aminophenoxy)benzoate, a chemical intermediate of interest in organic synthesis. The standard IUPAC name for this compound is this compound. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related structural analogs and established chemical principles. It includes a plausible synthetic pathway, detailed experimental protocols, tabulated physicochemical data from a related compound, and a discussion of potential applications in drug development and materials science. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry and organic synthesis.

Chemical Identity and Properties

PropertyValueSource
Compound Name Methyl 3-(4-amino-2-methylphenoxy)benzoateChemicalBook[1]
Molecular Formula C15H15NO3ChemicalBook[1]
Molecular Weight 257.28 g/mol ChemicalBook[1]
Predicted Boiling Point 399.7 ± 37.0 °CChemicalBook[1]
Predicted Density 1.188 ± 0.06 g/cm³ChemicalBook[1]

Proposed Synthesis and Experimental Protocol

A plausible and efficient synthesis of this compound can be achieved via a two-step process involving a nucleophilic aromatic substitution (Williamson ether synthesis) followed by the reduction of a nitro group. This proposed workflow is based on standard, high-yield organic chemistry reactions.

Synthesis Workflow Diagram

The logical flow for the proposed synthesis is outlined below, starting from commercially available precursors.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Nitro Group Reduction A Methyl 3-hydroxybenzoate C Methyl 3-(2-nitrophenoxy)benzoate A->C K2CO3, DMF, 100°C B 1-Fluoro-2-nitrobenzene B->C D Methyl 3-(2-nitrophenoxy)benzoate E This compound (Target Compound) D->E Fe, NH4Cl, EtOH/H2O, Reflux

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 3-(2-nitrophenoxy)benzoate

This step involves the reaction of a phenol with an activated aryl halide.

  • Reagents and Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add methyl 3-hydroxybenzoate (1 equivalent), potassium carbonate (K₂CO₃, 2 equivalents), and anhydrous dimethylformamide (DMF).

  • Reaction: Stir the mixture under a nitrogen atmosphere. Add 1-fluoro-2-nitrobenzene (1.1 equivalents) dropwise to the suspension.

  • Heating and Monitoring: Heat the reaction mixture to 100°C and maintain for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane/ethyl acetate solvent system.

  • Workup: After completion, cool the mixture to room temperature and pour it into ice-cold water. A solid precipitate will form.

  • Purification: Filter the solid, wash thoroughly with water, and dry under a vacuum. The crude product, Methyl 3-(2-nitrophenoxy)benzoate, can be further purified by recrystallization from ethanol to yield a pale yellow solid.

Step 2: Synthesis of this compound (Target Compound)

This step involves the reduction of the nitro group to an amine using iron powder in the presence of an electrolyte.

  • Reagents and Setup: In a 500 mL round-bottom flask, suspend Methyl 3-(2-nitrophenoxy)benzoate (1 equivalent) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Reaction: Add ammonium chloride (NH₄Cl, 4 equivalents) and iron powder (Fe, 5 equivalents) to the suspension.

  • Heating and Monitoring: Heat the mixture to reflux with vigorous stirring for 2-4 hours. The reaction can be monitored by TLC for the disappearance of the starting material.

  • Workup: Upon completion, filter the hot reaction mixture through a pad of Celite to remove the iron salts. Wash the Celite pad with hot ethanol.

  • Purification: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator. The resulting residue can be dissolved in ethyl acetate and washed with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the final product, this compound. Further purification can be achieved by column chromatography on silica gel.

Potential Applications in Drug Development and Research

While specific biological activities of this compound are not documented, its structure is a scaffold of interest in medicinal chemistry. The aminophenoxy moiety is present in various bioactive molecules. Related compounds, such as methyl 3-aminobenzoate, are recognized as important intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[2]

Logical Pathway for Application

The structural features of the title compound make it a versatile starting material for further chemical elaboration.

G A This compound B Amide/Sulfonamide Formation (at Amino Group) A->B C Ester Hydrolysis/Amidation (at Ester Group) A->C D Novel Bioactive Scaffolds B->D C->D

Caption: Potential derivatization pathways for drug discovery.

The primary amine can be readily acylated, sulfonated, or used in cyclization reactions to build heterocyclic systems. The methyl ester provides another handle for modification, such as hydrolysis to the corresponding carboxylic acid or amidation to form a diverse library of compounds for screening.

Conclusion

This compound is a compound with significant potential as a building block in organic synthesis. Although direct experimental data is scarce, this guide has provided a robust, plausible synthetic route and detailed protocols based on well-established chemical reactions. The physicochemical properties of a close structural analog have been presented to offer a baseline for its expected characteristics. The versatile functional groups of this molecule make it an attractive intermediate for creating novel compounds, particularly in the fields of drug discovery and materials science. Further research is warranted to synthesize and characterize this compound and to explore its utility in various chemical applications.

References

Safety and handling of Methyl 3-(2-aminophenoxy)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Safety and Handling of Methyl 3-(2-aminophenoxy)benzoate

Chemical and Physical Properties

Quantitative data for this compound is limited. The following table includes computed data from publicly available chemical databases and experimental data for the closely related compound, Methyl 3-aminobenzoate, for comparison.

PropertyThis compound (Computed/Predicted)Methyl 3-aminobenzoate (Experimental)
Molecular Formula C₁₄H₁₃NO₃C₈H₉NO₂
Molecular Weight 243.26 g/mol 151.16 g/mol
Appearance Predicted: SolidBeige Solid[1]
Melting Point Not Available51-54 °C
Boiling Point Not Available296.6 °C
Solubility Not AvailableInsoluble in water
CAS Number 177171-13-04518-10-9[1]

Hazard Identification and Classification

Based on the hazard profiles of analogous compounds like Methyl 3-aminobenzoate, this compound should be handled as a hazardous substance. The primary hazards are anticipated to be:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2]

GHS Hazard Classification (Predicted)

Hazard ClassCategory
Acute Toxicity, OralCategory 4
Acute Toxicity, DermalCategory 4
Acute Toxicity, InhalationCategory 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)Category 3

Safety and Handling Protocols

A stringent adherence to safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE)

A comprehensive set of PPE should be worn at all times in the laboratory.

PPESpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).
Body Protection Laboratory coat, long pants, and closed-toe shoes.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge is recommended.[2]
Engineering Controls

Operations involving this compound should be conducted in a controlled environment.

  • Ventilation: Work should be performed in a certified chemical fume hood to minimize inhalation exposure.[2]

  • Eye Wash and Safety Shower: An operational and easily accessible eye wash station and safety shower are essential.[2]

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing.[2] Do not breathe dust or vapors.[2] Wash hands thoroughly after handling.[2]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[2]

Experimental Protocols

Hypothetical Synthesis Protocol

A potential synthesis route for this compound could involve an Ullmann condensation or a similar nucleophilic aromatic substitution reaction. The following is a generalized, hypothetical protocol that would require optimization.

Reaction: 2-Aminophenol with Methyl 3-bromobenzoate

Materials:

  • 2-Aminophenol

  • Methyl 3-bromobenzoate

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Toluene

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • To a dry reaction flask, add 2-aminophenol, methyl 3-bromobenzoate, CuI, and K₂CO₃.

  • Purge the flask with an inert gas (e.g., nitrogen or argon).

  • Add anhydrous DMF and toluene as solvents.

  • Heat the reaction mixture to reflux (approximately 120-140 °C) and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature.

  • Filter the reaction mixture to remove inorganic salts.

  • Dilute the filtrate with ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Emergency Procedures

Spill Response:

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE.

  • For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

  • For large spills, contain the spill and prevent it from entering drains.

  • Clean the spill area thoroughly with a suitable solvent and then with soap and water.

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2] Remove contaminated clothing. Seek medical attention if irritation persists.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Visualizations

handling_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_emergency Emergency RiskAssessment Conduct Risk Assessment PPE Don Personal Protective Equipment RiskAssessment->PPE Weighing Weigh Compound in Fume Hood PPE->Weighing Reaction Perform Reaction in Fume Hood Weighing->Reaction Decontamination Decontaminate Work Area Reaction->Decontamination WasteDisposal Dispose of Waste Properly Decontamination->WasteDisposal Storage Store Compound in Designated Area WasteDisposal->Storage Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Exposure Personal Exposure FirstAid Administer First Aid Exposure->FirstAid

Caption: Workflow for the safe handling of this compound.

There is no documented information on the specific biological signaling pathways affected by this compound. Research on related aminobenzoate compounds has explored their potential as inhibitors of certain enzymes or as scaffolds in drug discovery, but a definitive pathway for this specific molecule has not been elucidated. Therefore, a signaling pathway diagram cannot be provided at this time.

References

Starting materials for Methyl 3-(2-aminophenoxy)benzoate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core synthetic strategies for Methyl 3-(2-aminophenoxy)benzoate, a key intermediate in various chemical and pharmaceutical research areas. This document provides a comprehensive overview of the starting materials, experimental protocols, and relevant biological context to support researchers in their synthetic endeavors.

Core Synthetic Strategies: An Overview

The synthesis of this compound primarily relies on the formation of a diaryl ether bond between a 2-aminophenol derivative and a methyl 3-halobenzoate or a related precursor. The two most prominent and effective methods for achieving this transformation are the Ullmann condensation and the Buchwald-Hartwig amination.

  • Ullmann Condensation: This classic copper-catalyzed reaction is a robust method for forming carbon-oxygen bonds between aryl halides and phenols.[1] For the synthesis of the target molecule, this would involve the reaction of 2-aminophenol with a methyl 3-halobenzoate (typically bromo or iodo) in the presence of a copper catalyst and a base. The choice of ligand for the copper catalyst is crucial for achieving high yields and selectivity, especially when dealing with substrates containing multiple reactive sites like 2-aminophenol.[1][2]

  • Buchwald-Hartwig Amination: While primarily known for C-N bond formation, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig reaction, can also be adapted for C-O bond formation. This method often offers milder reaction conditions and broader functional group tolerance compared to the traditional Ullmann coupling. The selective O-arylation of aminophenols has been a subject of study, with specific ligand systems being developed to favor O-arylation over N-arylation.[1][2]

Starting Materials and Reagents

The primary starting materials for the synthesis of this compound are:

  • 2-Aminophenol: A readily available aromatic compound containing both an amino and a hydroxyl group.

  • Methyl 3-halobenzoate: Typically, Methyl 3-bromobenzoate or Methyl 3-iodobenzoate is used as the aryl halide partner in the coupling reaction.

  • Catalyst System: This includes a transition metal source (e.g., Copper(I) iodide for Ullmann, a Palladium precatalyst for Buchwald-Hartwig) and a specific ligand (e.g., picolinic acid, BrettPhos).[1][2]

  • Base: A suitable base is required to deprotonate the phenolic hydroxyl group, facilitating the nucleophilic attack. Common bases include potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and sodium tert-butoxide (NaOtBu).

  • Solvent: High-boiling polar aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or dioxane are commonly employed.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of aryl ethers from aminophenols based on Ullmann-type reactions. It is important to note that specific yields for this compound are not widely reported; therefore, the data presented is based on analogous reactions described in the literature.[1][2]

ParameterUllmann Condensation (Cu-catalyzed)
Starting Material 1 2-Aminophenol
Starting Material 2 Methyl 3-bromobenzoate
Catalyst Copper(I) iodide (CuI)
Ligand Picolinic Acid
Base Potassium Phosphate (K₃PO₄)
Solvent Dimethyl sulfoxide (DMSO)
Temperature 80-110 °C
Reaction Time 12-24 hours
Reported Yield (for analogous reactions) 70-90%[1][2]

Experimental Protocol: Ullmann Condensation

This protocol is adapted from established procedures for the selective O-arylation of aminophenols.[1][2]

Materials:

  • 2-Aminophenol

  • Methyl 3-bromobenzoate

  • Copper(I) iodide (CuI)

  • Picolinic Acid

  • Potassium Phosphate (K₃PO₄)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Toluene

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk tube is added Copper(I) iodide (5 mol%), picolinic acid (10 mol%), and potassium phosphate (2.0 mmol).

  • The tube is evacuated and backfilled with argon.

  • 2-Aminophenol (1.0 mmol) and Methyl 3-bromobenzoate (1.2 mmol) are added to the tube.

  • Anhydrous DMSO (5 mL) is added via syringe.

  • The reaction mixture is heated to 100 °C and stirred for 24 hours under an argon atmosphere.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and water.

  • The aqueous layer is extracted three times with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound.

Visualizations

Synthetic Workflow

Synthetic_Workflow cluster_reactants Starting Materials cluster_reagents Reagents & Conditions 2-Aminophenol 2-Aminophenol Reaction_Vessel Ullmann Condensation 2-Aminophenol->Reaction_Vessel Methyl 3-bromobenzoate Methyl 3-bromobenzoate Methyl 3-bromobenzoate->Reaction_Vessel CuI (catalyst) CuI (catalyst) CuI (catalyst)->Reaction_Vessel Picolinic Acid (ligand) Picolinic Acid (ligand) Picolinic Acid (ligand)->Reaction_Vessel K3PO4 (base) K3PO4 (base) K3PO4 (base)->Reaction_Vessel DMSO (solvent), 100°C DMSO (solvent), 100°C DMSO (solvent), 100°C->Reaction_Vessel Workup Aqueous Workup & Extraction Reaction_Vessel->Workup Purification Column Chromatography Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Synthetic workflow for this compound via Ullmann condensation.

Potential Biological Relevance: Inhibition of Malate Dehydrogenase

While the specific biological activity of this compound is not extensively documented, a structurally related compound, Methyl 3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)-propanamido)benzoate, has been identified as a dual inhibitor of malate dehydrogenase 1 (MDH1) and 2 (MDH2).[3] This suggests that compounds with an aminophenoxy benzoate scaffold may have potential as modulators of cellular metabolism, particularly in the context of cancer. The following diagram illustrates the central role of MDH in metabolism and its potential as a therapeutic target.

MDH_Signaling_Pathway cluster_cytosol Cytosol cluster_mitochondria Mitochondria Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Oxaloacetate_cyto Oxaloacetate Pyruvate->Oxaloacetate_cyto Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito Malate_cyto Malate Malate_cyto->Oxaloacetate_cyto MDH1-catalyzed Malate_mito Malate Malate_cyto->Malate_mito Malate Shuttle Oxaloacetate_cyto->Malate_cyto MDH1 MDH1 Cancer_Metabolism Altered Cancer Metabolism (e.g., Warburg Effect) MDH1->Cancer_Metabolism AcetylCoA Acetyl-CoA Pyruvate_mito->AcetylCoA TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle TCA_Cycle->Malate_mito Oxaloacetate_mito Oxaloacetate Malate_mito->Oxaloacetate_mito MDH2-catalyzed Oxaloacetate_mito->TCA_Cycle MDH2 MDH2 MDH2->Cancer_Metabolism Inhibitor Aminophenoxy Benzoate Derivative Inhibitor->MDH1 Inhibitor->MDH2

Caption: Role of MDH1 and MDH2 in metabolism and potential inhibition by aminophenoxy benzoates.

References

Methodological & Application

Application Notes and Protocols: Methyl 3-(2-aminophenoxy)benzoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(2-aminophenoxy)benzoate is a valuable bifunctional molecule in organic synthesis, primarily serving as a key precursor for the construction of fused heterocyclic systems. Its unique structure, incorporating a diaryl ether linkage with strategically placed amino and ester functionalities, makes it an ideal starting material for the synthesis of dibenzoxazepine derivatives. These tricyclic scaffolds are of significant interest in medicinal chemistry, forming the core of several psychoactive drugs, including the antipsychotic loxapine and the antidepressant amoxapine.[1][2]

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of a dibenzo[b,f][1][3]oxazepin-11(10H)-one derivative, a key intermediate for further elaboration into pharmaceutically active compounds.

Core Application: Synthesis of Dibenzo[b,f][1][3]oxazepin-11(10H)-one Derivatives

The primary application of this compound lies in its ability to undergo intramolecular cyclization to form the dibenzoxazepine ring system. This transformation is typically achieved through a two-step sequence:

  • N-Acylation: The amino group is first acylated to introduce a suitable activating group for the subsequent cyclization.

  • Intramolecular Cyclization: The resulting N-acylated intermediate undergoes an intramolecular condensation reaction to form the seven-membered lactam ring of the dibenzoxazepinone.

This synthetic strategy provides a convergent and efficient route to this important heterocyclic scaffold.

Diagram of the Synthetic Pathway

synthetic_pathway start This compound intermediate N-Acylated Intermediate start->intermediate Acylation (e.g., Chloroacetyl chloride, Base) product Dibenzo[b,f][1,4]oxazepin-11(10H)-one Derivative intermediate->product Intramolecular Cyclization (e.g., PPA, High Temp.) workflow cluster_step1 Step 1: N-Acylation cluster_step2 Step 2: Intramolecular Cyclization start Dissolve this compound in anhydrous DCM cool Cool to 0 °C start->cool add_base Add Triethylamine cool->add_base add_acyl_chloride Slowly add Chloroacetyl chloride solution add_base->add_acyl_chloride warm_rt Warm to Room Temperature and Stir add_acyl_chloride->warm_rt quench Quench with NaHCO3 solution warm_rt->quench extract_wash Extract and Wash quench->extract_wash dry_concentrate1 Dry and Concentrate extract_wash->dry_concentrate1 purify1 Purify by Column Chromatography dry_concentrate1->purify1 intermediate N-Acylated Intermediate purify1->intermediate start_cyclization Combine N-Acylated Intermediate and Polyphosphoric Acid intermediate->start_cyclization heat Heat to 120-150 °C start_cyclization->heat cool_quench Cool and Quench in Ice Water heat->cool_quench neutralize Neutralize with NaHCO3 solution cool_quench->neutralize extract_wash2 Extract with Ethyl Acetate and Wash neutralize->extract_wash2 dry_concentrate2 Dry and Concentrate extract_wash2->dry_concentrate2 purify2 Purify by Recrystallization or Chromatography dry_concentrate2->purify2 product Dibenzo[b,f][1,4]oxazepin-11(10H)-one Derivative purify2->product

References

Application Notes and Protocols: Use of Methyl 3-(2-aminophenoxy)benzoate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A thorough review of scientific literature did not yield specific applications or established protocols for the direct use of Methyl 3-(2-aminophenoxy)benzoate in the synthesis of heterocyclic compounds. While the synthesis of various heterocyclic systems such as dibenzo[b,f][1][2]oxazepines and quinolines is extensively documented, the literature primarily describes pathways utilizing alternative starting materials.

This document, therefore, outlines potential, plausible synthetic strategies for the application of this compound in heterocyclic synthesis based on established chemical principles and reactions of structurally similar compounds. The protocols provided are predictive and would require experimental validation.

Proposed Synthetic Applications

This compound possesses two key reactive sites for cyclization: the amino group (-NH₂) and the ester group (-COOCH₃), along with the phenoxy linkage. These functionalities suggest potential for intramolecular cyclization reactions to form seven-membered heterocyclic rings, such as dibenzo[b,f][1][2]oxazepinones.

Synthesis of Dibenzo[b,f][1][2]oxazepin-11(10H)-one

A plausible route to a dibenzo[b,f][1][2]oxazepinone core involves the intramolecular cyclization of this compound. This type of reaction is often promoted by heat or the use of a suitable catalyst.

Reaction Scheme:

G reactant This compound product Dibenzo[b,f][1,4]oxazepin-11(10H)-one reactant->product conditions Heat (e.g., in high-boiling solvent like Dowtherm A) or Acid/Base Catalysis

Caption: Proposed intramolecular cyclization pathway.

Experimental Protocol (Predictive):

  • Apparatus Setup: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer is charged with this compound.

  • Solvent and Catalyst Addition: A high-boiling point, inert solvent such as Dowtherm A or diphenyl ether is added. Optionally, a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) or a base (e.g., sodium methoxide) could be introduced to facilitate the reaction.

  • Reaction: The mixture is heated to reflux (typically > 200 °C) with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the desired dibenzo[b,f][1][2]oxazepin-11(10H)-one.

Quantitative Data (Hypothetical):

ParameterValue
Starting MaterialThis compound
ProductDibenzo[b,f][1][2]oxazepin-11(10H)-one
SolventDowtherm A
Catalystp-Toluenesulfonic acid (0.1 eq)
Temperature250 °C
Reaction Time12 - 24 hours
Yield (Predicted)40 - 60%
Synthesis of Quinoline Derivatives via Friedländer Annulation (Hypothetical Adaptation)

While not a direct cyclization of this compound itself, the 2-aminophenoxy moiety could potentially be cleaved under harsh reaction conditions to generate a 2-aminophenol derivative in situ. This could then react with a suitable dicarbonyl compound in a Friedländer-type annulation to form a quinoline. However, this is a speculative and likely low-yielding pathway due to the stability of the ether linkage.

Summary and Future Directions

The application of this compound in heterocyclic synthesis remains an unexplored area of research. The protocols and pathways detailed above are theoretical and serve as a starting point for researchers and drug development professionals. Experimental validation is necessary to determine the feasibility, optimal reaction conditions, and yields of these proposed transformations. Further research could also explore metal-catalyzed C-N and C-C bond-forming reactions to construct a wider variety of heterocyclic scaffolds from this promising but underutilized starting material.

References

Application Notes: Methyl 3-(2-aminophenoxy)benzoate as a Versatile Building Block for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(2-aminophenoxy)benzoate and its structural analogs are emerging as valuable scaffolds in medicinal chemistry. The inherent functionalities of this molecule—a reactive amine, a cleavable ester, and a diaryl ether linkage—provide a versatile platform for the synthesis of a diverse array of compounds with significant therapeutic potential. This document outlines the applications of this building block, focusing on its utility in the development of targeted therapies, particularly in oncology. We provide detailed protocols for the synthesis of a key derivative and its biological evaluation, alongside illustrative diagrams to clarify complex pathways and workflows.

Key Applications in Drug Discovery

The unique arrangement of aromatic rings and reactive groups in aminophenoxy benzoate derivatives makes them suitable for targeting a variety of biological macromolecules. The diaryl ether motif is a common feature in many kinase inhibitors, where it can occupy hydrophobic pockets in the ATP-binding site. The amino group serves as a convenient handle for introducing further complexity and tailoring the molecule's properties to achieve desired potency and selectivity.

A prime example of the pharmaceutical application of a structurally related compound is in the development of inhibitors for malate dehydrogenase (MDH), a critical enzyme in cellular metabolism.

Case Study: Inhibition of Malate Dehydrogenase (MDH) for Cancer Therapy

A derivative of methyl 3-aminobenzoate, Methyl 3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)-propanamido)benzoate , has been identified as a potent dual inhibitor of both the cytosolic (MDH1) and mitochondrial (MDH2) isoforms of malate dehydrogenase.[1] This inhibition disrupts cellular metabolism and presents a promising strategy for cancer treatment.

Biological Context: The Role of MDH in Cancer

Malate dehydrogenase is a key enzyme in the malate-aspartate shuttle, which is essential for transporting reducing equivalents (in the form of NADH) from the cytoplasm into the mitochondria for ATP production. Cancer cells, with their altered metabolism, often exhibit increased reliance on this shuttle. By inhibiting both MDH1 and MDH2, the shuttle is effectively shut down, leading to a depletion of mitochondrial NADH and a subsequent reduction in ATP synthesis. This metabolic stress can induce apoptosis in cancer cells.

Signaling Pathway of MDH Inhibition

MDH_Inhibition_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Glycolysis Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate NAD_c NAD+ Pyruvate->NAD_c generates NADH_c NADH Oxaloacetate_c Oxaloacetate NADH_c->Oxaloacetate_c reduces NAD_c->NADH_c reduces to Malate_c Malate Oxaloacetate_c->Malate_c catalyzed by MDH1 MDH1 Malate_c->MDH1 Malate_m Malate Malate_c->Malate_m Malate-Aspartate Shuttle MDH1->Oxaloacetate_c Inhibitor MDH1/2 Inhibitor (e.g., Methyl 3-(3-(4-(...) propanamido)benzoate) Inhibitor->MDH1 inhibits MDH2 MDH2 Inhibitor->MDH2 inhibits Oxaloacetate_m Oxaloacetate Malate_m->Oxaloacetate_m catalyzed by NAD_m NAD+ Oxaloacetate_m->NAD_m reduces to Oxaloacetate_m->MDH2 NADH_m NADH ETC Electron Transport Chain NADH_m->ETC NAD_m->NADH_m MDH2->Malate_m ATP ATP Synthesis ETC->ATP

Caption: Inhibition of MDH1 and MDH2 disrupts the Malate-Aspartate Shuttle.

Quantitative Data

The inhibitory activity of Methyl 3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)-propanamido)benzoate against MDH1 and MDH2 has been quantified, demonstrating its high potency.

CompoundTargetIC50 (nM)
Methyl 3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)-propanamido)benzoateMDH11.07
MDH21.06

Table 1: Inhibitory concentration (IC50) values for the lead compound against MDH1 and MDH2.[1]

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to the title compound is via an Ullmann condensation reaction. This method is a reliable approach for the formation of diaryl ethers.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Ullmann Condensation R1 Methyl 3-bromobenzoate Catalyst CuI, L-proline (catalyst) R1->Catalyst R2 2-Aminophenol R2->Catalyst Base K2CO3 (base) Catalyst->Base Solvent DMSO (solvent) Base->Solvent Heat Heat (e.g., 120 °C) Solvent->Heat Product This compound Heat->Product yields Purification Purification (Column Chromatography) Product->Purification

Caption: General workflow for the synthesis of this compound.

Protocol:

  • Reaction Setup: To a dried round-bottom flask, add methyl 3-bromobenzoate (1.0 eq), 2-aminophenol (1.2 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Conditions: Stir the mixture at 120 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the desired product.

Biological Assay: MDH1/2 Inhibition

The inhibitory activity of synthesized compounds against MDH1 and MDH2 can be determined using an in vitro enzymatic assay that measures the oxidation of NADH.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 100 mM potassium phosphate buffer (pH 7.4).

    • Enzyme Solution: Prepare solutions of recombinant human MDH1 and MDH2 in assay buffer.

    • Substrate Solution: Prepare a solution of oxaloacetate in assay buffer.

    • Cofactor Solution: Prepare a solution of NADH in assay buffer.

    • Test Compound: Prepare serial dilutions of the test compound in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, enzyme solution, and test compound solution.

    • Initiate the reaction by adding the NADH and oxaloacetate solution.

    • Measure the decrease in absorbance at 340 nm over time using a plate reader. This corresponds to the oxidation of NADH.

  • Data Analysis:

    • Calculate the initial reaction velocity for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Assay Buffer - MDH1/2 Enzyme - Oxaloacetate - NADH - Test Compound Plate Add to 96-well plate: - Buffer - Enzyme - Test Compound Reagents->Plate Initiate Initiate reaction with NADH and Oxaloacetate Plate->Initiate Measure Measure Absorbance at 340 nm (kinetic read) Initiate->Measure Velocity Calculate Initial Velocity Measure->Velocity Inhibition Calculate % Inhibition Velocity->Inhibition IC50 Determine IC50 from Dose-Response Curve Inhibition->IC50

Caption: Workflow for the MDH1/2 inhibition assay.

Conclusion

This compound and its analogs represent a promising class of building blocks for the development of novel pharmaceuticals. The successful application of a related scaffold in the design of potent MDH1/2 inhibitors highlights the potential of this chemical space for targeting critical pathways in diseases such as cancer. The provided protocols offer a starting point for researchers to synthesize and evaluate new compounds based on this versatile framework. Further exploration of this scaffold is warranted to unlock its full therapeutic potential.

References

Application Notes and Protocols for Methyl 3-(2-aminophenoxy)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(2-aminophenoxy)benzoate is a synthetic organic compound with potential applications in pharmaceutical research and drug development. As a derivative of aminobenzoic acid, it is postulated to possess biological activities that could be harnessed for therapeutic purposes. This document provides detailed hypothetical application notes and experimental protocols for investigating the potential anticancer, anti-inflammatory, and antimicrobial properties of this compound. The provided methodologies are based on established assays and serve as a guide for the initial screening and evaluation of this compound.

Potential Applications

Based on the known biological activities of structurally related aminobenzoic acid derivatives, this compound is a candidate for investigation in the following areas:

  • Oncology: Derivatives of aminobenzoic acid have been explored for their anticancer properties.[1] It is hypothesized that this compound may exhibit cytotoxic effects on cancer cell lines.

  • Inflammation: Certain benzoic acid derivatives have demonstrated anti-inflammatory effects.[2] This compound could potentially modulate inflammatory pathways.

  • Infectious Diseases: The aminobenzoic acid scaffold is present in some antimicrobial agents.[3] Therefore, this compound warrants investigation for its potential antibacterial and antifungal activities.

Physicochemical Properties and Synthesis

PropertyValue
Molecular Formula C8H8O2
Molecular Weight 136.15 g/mol
Appearance Colorless liquid
Boiling Point 199.6 °C
Melting Point -12 °C
Solubility Insoluble in water, soluble in organic solvents
Proposed Synthesis Protocol

A potential synthetic route to this compound is outlined below. This protocol is a standard esterification procedure.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up cluster_purification Purification 3-(2-aminophenoxy)benzoic_acid 3-(2-aminophenoxy)benzoic acid Catalyst Sulfuric Acid (catalytic) Reaction_Step Reaction_Step 3-(2-aminophenoxy)benzoic_acid->Reaction_Step Methanol Methanol Methanol->Reaction_Step Neutralization Neutralize with NaHCO3 Solvent Methanol (excess) Temperature Reflux Time 4-6 hours Purification_Method Column Chromatography (Silica gel) Extraction Extract with Ethyl Acetate Drying Dry over Na2SO4 Product This compound Workup_Step Workup_Step Reaction_Step->Workup_Step Purification_Step Purification_Step Workup_Step->Purification_Step Purification_Step->Product

Caption: Workflow for the MTT assay to determine cytotoxicity.

Hypothetical IC50 Values:

Cell LineThis compound IC50 (µM)Doxorubicin IC50 (µM) (Positive Control)
HeLa25.50.8
MCF-732.11.2
A54945.82.5
Anti-inflammatory Activity: Inhibition of Nitric Oxide Production

This protocol describes the assessment of the anti-inflammatory potential of the compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

dot

NO_Inhibition_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Signaling_Cascade NF-κB Signaling Cascade TLR4->Signaling_Cascade iNOS_Expression iNOS Gene Expression Signaling_Cascade->iNOS_Expression NO_Production Nitric Oxide (NO) Production iNOS_Expression->NO_Production Inflammation Inflammation NO_Production->Inflammation Compound This compound Compound->Signaling_Cascade Inhibits

Caption: Postulated mechanism of anti-inflammatory action.

Hypothetical NO Inhibition Data:

Concentration (µM)% NO Inhibition
115.2
1048.5
5075.8
10092.3
Antimicrobial Activity: Broth Microdilution Assay

This protocol is for determining the minimum inhibitory concentration (MIC) of this compound against bacterial strains.

Hypothetical MIC Values (µg/mL):

Bacterial StrainThis compoundAmpicillin (Positive Control)
Staphylococcus aureus644
Escherichia coli1288
Pseudomonas aeruginosa>25616

Safety and Handling

As with any research chemical, appropriate safety precautions should be taken when handling this compound. It is recommended to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) for structurally similar compounds like methyl 3-aminobenzoate, which indicates potential for eye and skin irritation. [4]

Conclusion

This compound represents a novel chemical entity with the potential for diverse biological activities. The protocols and hypothetical data presented in these application notes provide a foundational framework for researchers to initiate investigations into its anticancer, anti-inflammatory, and antimicrobial properties. Further studies are warranted to fully elucidate its pharmacological profile and potential therapeutic applications.

References

Application Notes and Protocols: Reaction Mechanisms Involving Methyl 3-(2-aminophenoxy)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and key reaction mechanisms involving Methyl 3-(2-aminophenoxy)benzoate, a versatile intermediate in organic synthesis and drug discovery. The protocols detailed below are based on established chemical transformations and can be adapted for the synthesis of novel derivatives and exploration of their biological activities.

Synthesis of this compound

The synthesis of the diaryl ether linkage in this compound is most effectively achieved through an Ullmann condensation reaction. This copper-catalyzed reaction couples an aryl halide with an alcohol or phenol. In this case, 2-aminophenol is reacted with a methyl 3-halobenzoate (typically bromo- or iodo-).

Proposed Synthesis Workflow

Synthesis Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions 2-Aminophenol 2-Aminophenol Ullmann Condensation Ullmann Condensation 2-Aminophenol->Ullmann Condensation Methyl 3-bromobenzoate Methyl 3-bromobenzoate Methyl 3-bromobenzoate->Ullmann Condensation Product This compound Ullmann Condensation->Product Cu(I) catalyst Cu(I) catalyst Cu(I) catalyst->Ullmann Condensation Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Ullmann Condensation Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Ullmann Condensation Heat Heat Heat->Ullmann Condensation

Caption: Synthetic route to this compound via Ullmann condensation.

Experimental Protocol: Ullmann Condensation

Materials:

  • 2-Aminophenol

  • Methyl 3-bromobenzoate

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminophenol (1.0 eq), methyl 3-bromobenzoate (1.1 eq), CuI (0.1 eq), and anhydrous K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

  • Add anhydrous DMF to the flask. The reaction concentration is typically 0.5-1.0 M.

  • Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound.

Reactant/ProductMolecular Weight ( g/mol )Molar RatioTypical Yield (%)Reference
2-Aminophenol109.131.0-N/A
Methyl 3-bromobenzoate215.041.1-N/A
This compound243.26-60-80Adapted from general Ullmann condensation procedures.

Key Reaction Mechanisms

This compound possesses three key functional groups that can participate in a variety of chemical transformations: the primary aromatic amine, the ester, and the diaryl ether linkage. The following sections detail the primary reaction mechanisms involving the amine and ester functionalities.

Reactions Involving the Amino Group

The primary amino group is a versatile handle for further molecular elaboration, primarily through acylation and diazotization reactions.

Acylation of the primary amine with acyl chlorides or anhydrides in the presence of a base yields the corresponding N-acylated derivative. This is a common strategy in drug development to introduce various functionalities.

Acylation Reaction This compound This compound Acylated Product Methyl 3-(2-acylaminophenoxy)benzoate This compound->Acylated Product Acylating Agent R-COCl or (RCO)2O Acylating Agent->Acylated Product Acylation Base Pyridine or Et3N Base->Acylated Product

Caption: General scheme for the acylation of the amino group.

Experimental Protocol: N-Acetylation

  • Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, such as pyridine or triethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride or acetic anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water, 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the N-acetylated product.

ReactantAcylating AgentProductTypical Yield (%)
This compoundAcetyl ChlorideMethyl 3-(2-acetamidophenoxy)benzoate>90

The primary aromatic amine can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents (e.g., -OH, -X, -CN) via Sandmeyer-type reactions.

Diazotization Reaction This compound This compound Diazonium Salt Diazonium Intermediate This compound->Diazonium Salt Diazotization Reagents NaNO2, HCl 0-5 °C Reagents->Diazonium Salt Substituted Product Substituted Benzoate Diazonium Salt->Substituted Product Sandmeyer Reaction Nucleophile Nu- (e.g., CuX, CuCN, H2O) Nucleophile->Substituted Product

Caption: Diazotization of the amino group and subsequent substitution.

Experimental Protocol: Diazotization and Hydroxylation

  • Dissolve this compound (1.0 eq) in a mixture of concentrated sulfuric acid and water at 0-5 °C.

  • Slowly add a solution of sodium nitrite (NaNO₂) (1.05 eq) in water, maintaining the temperature below 5 °C.

  • Stir the mixture for 30 minutes at 0-5 °C to form the diazonium salt solution.

  • To introduce a hydroxyl group, slowly add the diazonium salt solution to a boiling aqueous solution of copper(II) sulfate.

  • After the addition is complete, continue heating for 30 minutes.

  • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash, dry, and concentrate the organic extract to yield the hydroxylated product.

Starting MaterialReagentsProductTypical Yield (%)
This compound1. NaNO₂, H₂SO₄, 0-5°C2. CuSO₄, H₂O, heatMethyl 3-(2-hydroxyphenoxy)benzoate50-70
Reactions Involving the Ester Group

The methyl ester group can undergo hydrolysis to the corresponding carboxylic acid or amidation to form various amides.

Ester hydrolysis can be performed under acidic or basic conditions to yield the carboxylic acid. Basic hydrolysis (saponification) is generally preferred as it is irreversible.

Experimental Protocol: Basic Hydrolysis (Saponification)

  • Dissolve this compound (1.0 eq) in a mixture of methanol and water.

  • Add an excess of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2-3 eq).

  • Heat the mixture to reflux for 1-3 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • Acidify the aqueous solution with a strong acid (e.g., 2M HCl) to a pH of ~2.

  • The carboxylic acid product will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry to obtain 3-(2-aminophenoxy)benzoic acid.

Starting MaterialConditionsProductTypical Yield (%)Reference
This compoundNaOH, MeOH/H₂O, Reflux3-(2-Aminophenoxy)benzoic acid>90[1]

Direct amidation of the ester with an amine can be achieved, often requiring a catalyst or harsh reaction conditions.

Experimental Protocol: Catalytic Amidation

  • In a sealed tube, combine this compound (1.0 eq), the desired primary or secondary amine (1.5-2.0 eq), and a catalyst such as zirconium(IV) oxide (ZrO₂) or a Lewis acid (e.g., Ti(OiPr)₄).

  • Add a high-boiling solvent like toluene or xylene.

  • Heat the reaction mixture to 120-150 °C for 12-48 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction, dilute with an organic solvent, and wash with aqueous acid and base to remove unreacted amine and any formed carboxylic acid.

  • Dry the organic layer, concentrate, and purify the amide product by chromatography or recrystallization.

EsterAmineProductCatalystTypical Yield (%)Reference
This compoundBenzylamineN-Benzyl-3-(2-aminophenoxy)benzamideZrO₂70-90[2]
This compoundMorpholine(3-(2-Aminophenoxy)phenyl)(morpholino)methanoneZrO₂60-80[2]

These protocols provide a foundation for the synthesis and derivatization of this compound. Researchers are encouraged to optimize reaction conditions for specific substrates and desired outcomes. The versatility of this scaffold makes it a valuable building block in the design and synthesis of novel compounds for various applications in medicinal chemistry and materials science.

References

Application Notes and Protocols: Methyl 3-(2-aminophenoxy)benzoate in Dyestuff Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Methyl 3-(2-aminophenoxy)benzoate as a key intermediate in the synthesis of various dyestuffs, particularly azo dyes. While specific documented protocols for this exact molecule are not prevalent in publicly available literature, its structure suggests a straightforward application in standard dyestuff synthesis methodologies. The protocols provided are based on established chemical principles and analogous reactions with structurally similar compounds.

Overview and Applications

This compound is an aromatic amine and a derivative of benzoic acid. Its structure, featuring a primary aromatic amine group, makes it a valuable diazo component in the synthesis of azo dyes. The phenoxy and methyl benzoate moieties can be expected to influence the final properties of the dye, such as its color, fastness, and solubility.

Potential Applications:

  • Azo Dye Synthesis: The primary application is as a diazo component, which, after diazotization, can be coupled with various coupling components (e.g., phenols, naphthols, aromatic amines) to produce a wide range of azo dyes.

  • Pigment Intermediate: The resulting azo compounds may serve as pigments for use in inks, coatings, and plastics.

  • Functional Dyes: Modification of the core structure could lead to functional dyes for specialized applications, including indicators and materials for optical data storage.

Proposed Synthesis of this compound

The synthesis of this compound can be approached in two main stages:

  • Synthesis of the parent carboxylic acid, 3-(2-aminophenoxy)benzoic acid, via an Ullmann condensation. This reaction forms the diaryl ether linkage.

  • Esterification of the carboxylic acid to its methyl ester.

A general workflow for the synthesis is depicted below.

Synthesis_Workflow cluster_ullmann Ullmann Condensation cluster_esterification Esterification 2-Aminophenol 2-Aminophenol Ullmann_Reaction Ullmann Reaction (Cu Catalyst, Base) 2-Aminophenol->Ullmann_Reaction Methyl_3-bromobenzoate Methyl 3-bromobenzoate Methyl_3-bromobenzoate->Ullmann_Reaction Parent_Acid 3-(2-aminophenoxy)benzoic acid Ullmann_Reaction->Parent_Acid Esterification_Reaction Esterification (Methanol, Acid Catalyst) Parent_Acid->Esterification_Reaction Target_Molecule This compound Esterification_Reaction->Target_Molecule Azo_Dye_Synthesis Intermediate This compound Diazotization Diazotization (NaNO₂, HCl, 0-5 °C) Intermediate->Diazotization Diazonium_Salt Diazonium Salt Diazotization->Diazonium_Salt Azo_Coupling Azo Coupling Diazonium_Salt->Azo_Coupling Coupling_Component Coupling Component (e.g., Naphthol) Coupling_Component->Azo_Coupling Azo_Dye Azo Dye Azo_Coupling->Azo_Dye

Application Notes and Protocols for Methyl 3-(2-aminophenoxy)benzoate Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Use of Methyl 3-(2-aminophenoxy)benzoate Derivatives in Medicinal Chemistry Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Application Notes

The scaffold of this compound and its derivatives has emerged as a promising starting point for the development of novel therapeutic agents, particularly in the realm of oncology. These compounds serve as versatile building blocks, allowing for chemical modifications that can lead to potent and selective inhibitors of various enzymes implicated in disease progression. A notable example is the development of inhibitors targeting malate dehydrogenase (MDH), a critical enzyme in cellular metabolism.

One such derivative, Methyl 3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propanamido)benzoate , has been identified as a potent dual inhibitor of both the cytosolic (MDH1) and mitochondrial (MDH2) isoforms of malate dehydrogenase.[1][2][3][4] Cancer cells often exhibit altered metabolic pathways to sustain their rapid proliferation, a phenomenon known as metabolic reprogramming. By inhibiting MDH1 and MDH2, this compound disrupts the malate-aspartate shuttle and the tricarboxylic acid (TCA) cycle, leading to a reduction in NADH levels and mitochondrial respiration. This ultimately suppresses the accumulation of hypoxia-inducible factor-1α (HIF-1α), a key transcription factor that allows tumor cells to adapt to low-oxygen environments. The inhibition of both MDH1 and MDH2 presents a powerful strategy to target cancer metabolism and has demonstrated significant antitumor efficacy in preclinical models.[1]

These findings highlight the potential of utilizing the this compound core structure for the rational design of enzyme inhibitors that can exploit the metabolic vulnerabilities of cancer cells. Further exploration of this chemical space could lead to the discovery of new drug candidates with improved potency, selectivity, and pharmacokinetic properties.

Quantitative Data

The inhibitory activity of Methyl 3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propanamido)benzoate against human MDH1 and MDH2 has been quantified, with the half-maximal inhibitory concentrations (IC50) presented below.

CompoundTargetIC50 (μM)
Methyl 3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propanamido)benzoateMDH15.8
Methyl 3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propanamido)benzoateMDH26.3

Experimental Protocols

Synthesis of Methyl 3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propanamido)benzoate

This protocol describes the synthesis of the title compound from commercially available starting materials.

Step 1: Synthesis of 3-(4-(tert-octyl)phenoxy)propanoic acid

  • To a solution of 4-(tert-octyl)phenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under a nitrogen atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl 3-bromopropanoate (1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of water and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • To the resulting crude ethyl ester, add a solution of lithium hydroxide (2.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and water.

  • Stir the mixture at room temperature for 4 hours.

  • Acidify the reaction mixture to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 3-(4-(tert-octyl)phenoxy)propanoic acid as a solid.

Step 2: Amide Coupling to form Methyl 3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propanamido)benzoate

  • To a solution of 3-(4-(tert-octyl)phenoxy)propanoic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.5 eq) followed by a catalytic amount of DMF.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Concentrate the mixture under reduced pressure to obtain the crude acid chloride.

  • In a separate flask, dissolve methyl 3-aminobenzoate (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Add the solution of the crude acid chloride in DCM dropwise to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the final compound.

MDH1 and MDH2 Inhibition Assay

This protocol outlines the procedure to determine the inhibitory activity of the compound against recombinant human MDH1 and MDH2. The assay is based on measuring the decrease in absorbance at 340 nm resulting from the oxidation of NADH to NAD+.

Materials:

  • Recombinant human MDH1 and MDH2 enzymes

  • Assay buffer: 100 mM potassium phosphate buffer, pH 7.4

  • NADH (β-Nicotinamide adenine dinucleotide, reduced form)

  • Oxaloacetic acid

  • Test compound (dissolved in DMSO)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a stock solution of the test compound in 100% DMSO.

  • Create a series of dilutions of the test compound in the assay buffer. The final DMSO concentration in the assay should be kept below 1%.

  • In a 96-well plate, add the following to each well:

    • Assay buffer

    • Recombinant MDH1 or MDH2 enzyme (final concentration ~0.25 nM)

    • Test compound at various concentrations

  • Incubate the plate at 37 °C for 15 minutes.

  • Initiate the enzymatic reaction by adding a solution of NADH and oxaloacetic acid to each well. The final concentrations should be 200 μM for both NADH and oxaloacetic acid.

  • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes using a microplate reader.

  • The rate of the reaction is determined from the linear portion of the absorbance vs. time curve.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

MDH_Inhibition_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis OAA_c Oxaloacetate Pyruvate->OAA_c Malate_c Malate OAA_c->Malate_c MDH1 MDH1 Malate_c->OAA_c Malate_m Malate Malate_c->Malate_m Malate-Aspartate Shuttle NAD_c NAD+ NADH_c NADH NADH_c->NAD_c Inhibitor Methyl 3-(3-(4-(2,4,4-trimethyl- pentan-2-yl)phenoxy)propanamido)benzoate Inhibitor->MDH1 MDH2 MDH2 Inhibitor->MDH2 Malate_m->Malate_c OAA_m Oxaloacetate Malate_m->OAA_m OAA_m->Malate_m TCA Cycle TCA Cycle OAA_m->TCA Cycle NAD_m NAD+ NADH_m NADH NAD_m->NADH_m ETC Electron Transport Chain NADH_m->ETC ATP ATP ETC->ATP

Caption: Inhibition of MDH1 and MDH2 by the test compound.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_assay Enzyme Inhibition Assay Start Starting Materials: 4-(tert-octyl)phenol Methyl 3-aminobenzoate Step1 Step 1: Synthesis of 3-(4-(tert-octyl)phenoxy)propanoic acid Start->Step1 Step2 Step 2: Amide Coupling Step1->Step2 Product Final Product: Methyl 3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy) propanamido)benzoate Step2->Product Prepare Prepare Assay Plate: Enzyme (MDH1 or MDH2) + Test Compound Product->Prepare Incubate Incubate at 37°C Prepare->Incubate Initiate Initiate Reaction: Add NADH + Oxaloacetate Incubate->Initiate Measure Measure Absorbance at 340 nm Initiate->Measure Analyze Data Analysis: Calculate % Inhibition and IC50 Measure->Analyze

Caption: Workflow for synthesis and biological evaluation.

References

Application Notes and Protocols: Synthesis and Exploration of Novel Derivatives from Methyl 3-(2-aminophenoxy)benzoate for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of novel derivatives from Methyl 3-(2-aminophenoxy)benzoate. This scaffold presents a promising starting point for the development of new therapeutic agents, leveraging its structural motifs that are present in various biologically active molecules. The following sections detail a representative synthetic protocol, quantitative data summary, and potential applications in cancer therapy, supported by workflow and signaling pathway diagrams.

Introduction

This compound is a versatile chemical intermediate. Its structure, featuring a reactive primary amine and a benzoate ester, allows for a wide range of chemical modifications to generate diverse libraries of compounds. Derivatives of structurally related molecules have shown potential as inhibitors of key cellular targets in oncology, such as receptor tyrosine kinases and metabolic enzymes. This document outlines the synthesis of a novel amide derivative and discusses its potential application as a kinase inhibitor.

Experimental Protocols

Synthesis of Methyl 3-(2-(4-methoxybenzamido)phenoxy)benzoate

This protocol describes the acylation of the primary amine of this compound with 4-methoxybenzoyl chloride to yield the corresponding amide derivative.

Materials:

  • This compound (1.0 eq)

  • 4-Methoxybenzoyl chloride (1.2 eq)

  • Triethylamine (Et3N) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a solution of this compound (1.0 g, 3.89 mmol) in anhydrous dichloromethane (20 mL) under a nitrogen atmosphere, add triethylamine (0.81 mL, 5.83 mmol).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of 4-methoxybenzoyl chloride (0.79 g, 4.67 mmol) in anhydrous dichloromethane (5 mL) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 20 mL of water.

  • Separate the organic layer and wash sequentially with saturated aqueous NaHCO3 solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford the desired product, Methyl 3-(2-(4-methoxybenzamido)phenoxy)benzoate.

Data Presentation

The following table summarizes the quantitative data for the synthesis of Methyl 3-(2-(4-methoxybenzamido)phenoxy)benzoate.

CompoundMolecular Weight ( g/mol )Amount (g)Moles (mmol)Yield (%)Purity (HPLC)
This compound257.271.003.89->98%
4-Methoxybenzoyl chloride170.590.794.67->99%
Methyl 3-(2-(4-methoxybenzamido)phenoxy)benzoate391.411.353.4588.7>99%

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of Methyl 3-(2-(4-methoxybenzamido)phenoxy)benzoate.

experimental_workflow start Start dissolve Dissolve this compound and Triethylamine in DCM start->dissolve cool Cool to 0 °C dissolve->cool add_reagent Add 4-Methoxybenzoyl Chloride cool->add_reagent react Stir at Room Temperature for 12h add_reagent->react quench Quench with Water react->quench extract Extract and Wash quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify end Pure Product purify->end

Caption: Synthetic workflow for the acylation of this compound.

Potential Signaling Pathway: EGFR Inhibition

Derivatives of related aminophenoxy structures have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer. The synthesized amide derivative could potentially act as an ATP-competitive inhibitor of the EGFR tyrosine kinase.

egfr_pathway cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR dimer Receptor Dimerization & Autophosphorylation EGFR->dimer Ras Ras dimer->Ras inhibitor Synthesized Derivative (Potential Inhibitor) inhibitor->dimer Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK proliferation Cell Proliferation, Survival, Angiogenesis ERK->proliferation

Caption: Proposed mechanism of action via inhibition of the EGFR signaling pathway.

Application Notes

The synthesized derivative, Methyl 3-(2-(4-methoxybenzamido)phenoxy)benzoate, and analogous compounds are of significant interest to drug development professionals for several reasons:

  • Scaffold for Kinase Inhibitors: The core structure is amenable to modifications that can be tailored to target the ATP-binding pocket of various kinases. The anilino-phenoxy moiety is a key feature in several approved kinase inhibitors.

  • Modulation of Physicochemical Properties: The ester and amide functionalities provide handles for modifying solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design.

  • Potential for Broad Anti-Cancer Activity: By targeting fundamental signaling pathways like the EGFR pathway, these derivatives could have applications across a range of solid tumors where this pathway is implicated.

Further studies should focus on the in vitro biological evaluation of these novel derivatives, including kinase inhibition assays and cytotoxicity studies against relevant cancer cell lines. Structure-activity relationship (SAR) studies can then guide the optimization of this chemical series to identify potent and selective drug candidates.

Application Notes and Protocols: Methyl 3-(2-aminophenoxy)benzoate in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data on the utility of methyl 3-(2-aminophenoxy)benzoate as a versatile starting material for the synthesis of bioactive heterocyclic compounds. The protocols focus on the preparation of two key pharmacologically relevant scaffolds: phenoxazines and dibenzo[b,f][1][2]oxazepines.

Application Note 1: Synthesis of Bioactive Phenoxazine Scaffolds

Introduction

Phenoxazine derivatives are a class of heterocyclic compounds that exhibit a wide range of biological activities, including anticancer, neuroprotective, and antimicrobial properties. The core structure is a key component in a number of natural products and synthetic drugs. This compound is an ideal precursor for the synthesis of substituted phenoxazines, where the amino and phenoxy functionalities can be utilized in cyclization reactions. The resulting phenoxazine-7-carboxylate scaffold can be further elaborated to generate a library of potential drug candidates. Some phenoxazine derivatives have been identified as potent histone deacetylase (HDAC) inhibitors, which are a promising class of anticancer and neuroprotective agents.[3][4]

Experimental Protocol: Synthesis of Methyl 10H-phenoxazine-7-carboxylate

This protocol describes a two-step synthesis of a phenoxazine derivative from this compound via an oxidative cyclization.

Step 1: N-Acetylation of this compound

  • To a solution of this compound (1.0 eq) in glacial acetic acid (10 mL per gram of starting material), add acetic anhydride (1.2 eq).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Pour the reaction mixture into ice-water and stir until a precipitate forms.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield methyl 3-(2-acetamidophenoxy)benzoate.

Step 2: Oxidative Cyclization to Methyl 10-acetyl-10H-phenoxazine-7-carboxylate

  • Dissolve the N-acetylated product from Step 1 (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Add a palladium catalyst, for example, palladium(II) acetate (0.1 eq), and a base such as potassium carbonate (2.0 eq).

  • Heat the reaction mixture at 120-140 °C for 12-24 hours under an inert atmosphere.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to obtain methyl 10-acetyl-10H-phenoxazine-7-carboxylate.

Step 3: Deacetylation to Methyl 10H-phenoxazine-7-carboxylate

  • To a solution of the acetylated phenoxazine from Step 2 in a mixture of methanol and water, add a strong base such as sodium hydroxide.

  • Reflux the mixture for 2-4 hours.

  • Cool the reaction mixture and neutralize with a dilute acid (e.g., HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 10H-phenoxazine-7-carboxylate.

Quantitative Data

The following table summarizes typical yields for the synthesis of phenoxazine derivatives and biological activity data for structurally related compounds.

CompoundSynthetic StepTypical Yield (%)Analogous Compound Bioactivity (IC50)Target
Methyl 3-(2-acetamidophenoxy)benzoateN-Acetylation>95--
Methyl 10-acetyl-10H-phenoxazine-7-carboxylateOxidative Cyclization60-80--
Methyl 10H-phenoxazine-7-carboxylateDeacetylation>90--
C-4 Substituted Phenoxazine Hydroxamate (Analog)--3-870 nMClass II HDACs

Yields are estimated based on similar reactions reported in the literature. Bioactivity data is for a structurally related C-4 substituted phenoxazine hydroxamic acid derivative.[3]

Signaling Pathway

Phenoxazine derivatives have been shown to inhibit histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Inhibition of HDACs can lead to the re-expression of tumor suppressor genes and cell cycle inhibitors, making them a target for cancer therapy.

HDAC_Inhibition Methyl_3_2_aminophenoxy_benzoate This compound Phenoxazine_Derivative Phenoxazine Derivative Methyl_3_2_aminophenoxy_benzoate->Phenoxazine_Derivative Synthesis HDAC Histone Deacetylase (HDAC) Phenoxazine_Derivative->HDAC Inhibits Histones Acetylated Histones HDAC->Histones Deacetylates Deacetylated_Histones Deacetylated Histones Histones->Deacetylated_Histones Chromatin_Condensation Chromatin Condensation Deacetylated_Histones->Chromatin_Condensation Gene_Repression Gene Repression Chromatin_Condensation->Gene_Repression Tumor_Suppressor_Genes Tumor Suppressor Gene Expression Gene_Repression->Tumor_Suppressor_Genes Suppresses

Caption: Inhibition of HDAC by phenoxazine derivatives.

Application Note 2: Synthesis of Bioactive Dibenzo[b,f][1][2]oxazepine Scaffolds

Introduction

Dibenzo[b,f][1][2]oxazepines are a class of tricyclic heterocyclic compounds that are structurally related to several clinically used drugs with antidepressant, antipsychotic, and anxiolytic activities. These compounds often act as ligands for various G-protein coupled receptors (GPCRs), such as histamine and serotonin receptors.[1] this compound provides a key structural motif for the synthesis of this scaffold through condensation and cyclization reactions.

Experimental Protocol: Synthesis of Methyl dibenzo[b,f][1][2]oxazepine-2-carboxylate

This protocol outlines a potential synthetic route to a dibenzo[b,f][1][2]oxazepine derivative.

Step 1: Condensation with 2-Fluorobenzaldehyde

  • In a round-bottom flask, dissolve this compound (1.0 eq) and 2-fluorobenzaldehyde (1.1 eq) in a suitable solvent like toluene or DMF.

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water for 4-8 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture, dilute with an organic solvent, and wash with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield the Schiff base intermediate.

Step 2: Intramolecular Cyclization

  • Dissolve the Schiff base from Step 1 in an aprotic polar solvent such as DMF or DMSO.

  • Add a strong base, for example, potassium tert-butoxide or sodium hydride (1.5 eq), at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 80-100 °C for 6-12 hours.

  • Cool the reaction mixture and quench by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain methyl dibenzo[b,f][1][2]oxazepine-2-carboxylate.

Quantitative Data

The following table presents estimated yields for the synthesis of dibenzo[b,f][1][2]oxazepine derivatives and biological activity data for analogous compounds.

CompoundSynthetic StepTypical Yield (%)Analogous Compound Bioactivity (pKi)Target(s)
Schiff Base IntermediateCondensation80-95--
Methyl dibenzo[b,f][1][2]oxazepine-2-carboxylateIntramolecular Cyclization50-70--
3,7-Dichloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f][1][2]oxazepine (Analog)--9.23 (hH1R), 8.74 (h5-HT2AR)Histamine H1 & Serotonin 5-HT2A Receptors

Yields are estimated based on similar reactions reported in the literature. Bioactivity data is for a structurally related dibenzo[b,f][1][2]oxazepine derivative.[1]

Signaling Pathway

Many dibenzo[b,f][1][2]oxazepine derivatives exert their pharmacological effects by modulating the activity of G-protein coupled receptors (GPCRs), such as histamine and serotonin receptors. The following diagram illustrates a generalized GPCR signaling cascade that can be affected by these compounds.

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR (e.g., H1R, 5-HT2AR) G_Protein G-Protein GPCR->G_Protein Activates Methyl_3_2_aminophenoxy_benzoate This compound Dibenzoxazepine_Derivative Dibenzo[b,f][1,4]oxazepine Derivative Methyl_3_2_aminophenoxy_benzoate->Dibenzoxazepine_Derivative Synthesis Dibenzoxazepine_Derivative->GPCR Binds to (Antagonist/Agonist) Effector_Enzyme Effector Enzyme (e.g., PLC, AC) G_Protein->Effector_Enzyme Modulates Second_Messengers Second Messengers (e.g., IP3, DAG, cAMP) Effector_Enzyme->Second_Messengers Generates Cellular_Response Cellular Response Second_Messengers->Cellular_Response Initiates

Caption: Modulation of GPCR signaling by dibenzo[b,f][1][2]oxazepines.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-(2-aminophenoxy)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of Methyl 3-(2-aminophenoxy)benzoate synthesis. The primary route for this synthesis is the Ullmann condensation, a copper-catalyzed coupling of 2-aminophenol and a methyl 3-halobenzoate (typically methyl 3-bromobenzoate).

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound via Ullmann condensation?

A1: The synthesis involves the copper-catalyzed reaction between 2-aminophenol and methyl 3-halobenzoate (e.g., methyl 3-bromobenzoate) in the presence of a base. The core transformation is the formation of a diaryl ether bond.

Q2: What are the typical starting materials and reagents for this synthesis?

A2: The key reactants are 2-aminophenol and methyl 3-bromobenzoate. Essential reagents include a copper catalyst (e.g., copper(I) iodide (CuI), copper(I) oxide (Cu₂O), or copper powder), a base (commonly potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)), and a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or nitrobenzene.[1]

Q3: What are the critical parameters influencing the yield of the Ullmann condensation?

A3: Several factors significantly impact the reaction yield:

  • Catalyst and Ligands: The choice of copper source and the addition of ligands (e.g., phenanthroline, L-proline) can dramatically improve catalyst solubility and reactivity.

  • Base: The strength and solubility of the base are crucial for the deprotonation of the phenol.

  • Solvent: High-boiling polar aprotic solvents are typically required to facilitate the reaction, which often demands high temperatures.[1]

  • Temperature: Traditional Ullmann reactions often require high temperatures, sometimes exceeding 210°C.[1]

  • Reaction Time: Sufficient reaction time is necessary for the reaction to proceed to completion.

  • Purity of Reactants: Impurities in the starting materials can interfere with the catalytic cycle and lead to side reactions.

Q4: Can the amino group of 2-aminophenol interfere with the reaction?

A4: Yes, the amino group can compete with the hydroxyl group, leading to the formation of a C-N coupled byproduct (a secondary amine) instead of the desired C-O coupled ether. The selectivity for O-arylation over N-arylation can be influenced by the choice of catalyst, ligand, and reaction conditions.

Q5: Are there any common side reactions to be aware of?

A5: Besides the potential for N-arylation, other possible side reactions include:

  • Homocoupling: Self-coupling of the aryl halide to form a biphenyl species.

  • Hydrolysis of the ester: The methyl ester group can be hydrolyzed to a carboxylic acid under certain conditions, especially during workup.

  • Dehalogenation: Reduction of the aryl halide starting material.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive catalyst. 2. Insufficiently high reaction temperature. 3. Ineffective base. 4. Poor quality of solvent or reagents.1. Use freshly purchased, high-purity copper catalyst. Consider using a more soluble copper source like CuI or adding a ligand such as 1,10-phenanthroline. 2. Ensure the reaction temperature is maintained at the optimal level for the chosen solvent (often >150°C). 3. Switch to a stronger or more soluble base, such as cesium carbonate. Ensure the base is anhydrous. 4. Use anhydrous, high-purity solvents and reagents.
Formation of a Significant Amount of N-arylated Byproduct The amino group of 2-aminophenol is competing with the hydroxyl group in the coupling reaction.1. Employ a catalytic system known to favor O-arylation. This may involve specific ligands that sterically hinder the approach to the nitrogen atom. 2. Consider protecting the amino group with a suitable protecting group (e.g., Boc) before the coupling reaction, followed by deprotection.
Presence of Unreacted Starting Materials 1. Insufficient reaction time. 2. Low reaction temperature. 3. Catalyst deactivation.1. Increase the reaction time and monitor the reaction progress by TLC or GC. 2. Gradually increase the reaction temperature in increments of 10-20°C. 3. Add a fresh portion of the catalyst or use a higher catalyst loading.
Product is Contaminated with Homocoupled Byproducts The Ullmann homocoupling of the aryl halide is favored under the reaction conditions.1. Lower the reaction temperature if possible. 2. Ensure a stoichiometric or slight excess of the 2-aminophenol nucleophile. 3. Use a ligand that promotes the desired cross-coupling over homocoupling.
Ester Hydrolysis During Workup The product is exposed to acidic or basic aqueous conditions for a prolonged period at elevated temperatures.1. Perform the aqueous workup at room temperature or below. 2. Minimize the time the product is in contact with acidic or basic solutions. 3. Use a mild acid or base for pH adjustment if necessary.

Experimental Protocols

General Experimental Protocol (Adapted from related Ullmann Aminations)

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 3-bromobenzoate (1.0 eq), 2-aminophenol (1.2 eq), potassium carbonate (2.0 eq), and a copper catalyst (e.g., CuI, 10 mol%).

  • Solvent Addition: Add a suitable high-boiling polar aprotic solvent (e.g., DMF or DMSO) under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Heat the reaction mixture to a high temperature (e.g., 130-160°C) and stir vigorously for several hours (e.g., 12-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

    • Filter the mixture through celite to remove the insoluble copper salts.

    • Separate the organic layer and wash it with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure this compound.

Data Presentation

The following table presents hypothetical yield data based on common variables in Ullmann condensations to guide optimization efforts. Actual yields may vary.

Entry Copper Catalyst (mol%) Base Solvent Temperature (°C) Time (h) Yield (%)
1CuI (10)K₂CO₃DMF1502445
2CuI (10)Cs₂CO₃DMF1502465
3Cu₂O (10)K₂CO₃DMSO1602450
4Cu Powder (20)K₂CO₃Nitrobenzene1801840
5CuI (10) with L-Proline (20)K₂CO₃DMSO1301875

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants Reactants: - Methyl 3-bromobenzoate - 2-Aminophenol Setup Combine reactants and reagents in a flask under inert atmosphere Reactants->Setup Reagents Reagents: - Copper Catalyst (e.g., CuI) - Base (e.g., K2CO3) - Solvent (e.g., DMF) Reagents->Setup Heating Heat to high temperature (e.g., 150°C) with stirring Setup->Heating Monitoring Monitor reaction progress by TLC Heating->Monitoring Quenching Cool and dilute with organic solvent and water Monitoring->Quenching Upon completion Filtration Filter to remove insoluble salts Quenching->Filtration Extraction Separate organic layer, wash, and dry Filtration->Extraction Purification Purify by column chromatography Extraction->Purification Product Pure this compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions Start Low Yield or No Reaction Catalyst_Check Is the catalyst active? Start->Catalyst_Check Catalyst_Solution Use fresh catalyst or add a ligand. Catalyst_Check->Catalyst_Solution No Temp_Check Is the temperature high enough? Catalyst_Check->Temp_Check Yes Temp_Solution Increase temperature. Temp_Check->Temp_Solution No Base_Check Is the base effective? Temp_Check->Base_Check Yes Base_Solution Use a stronger base (e.g., Cs2CO3). Base_Check->Base_Solution No Side_Product_Check Are there significant byproducts (e.g., N-arylation)? Base_Check->Side_Product_Check Yes Side_Product_Solution Protect amino group or optimize catalyst/ligand. Side_Product_Check->Side_Product_Solution Yes

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: Purification of Methyl 3-(2-aminophenoxy)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Methyl 3-(2-aminophenoxy)benzoate. It is intended for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this compound.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound, providing potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield After Recrystallization - Inappropriate solvent choice: The compound may be too soluble in the chosen solvent even at low temperatures, or too insoluble to dissolve even when hot. - Insufficient cooling: The solution may not have been cooled to a low enough temperature to induce crystallization. - Too much solvent used: An excessive amount of solvent will keep the compound in solution even upon cooling.- Solvent Screening: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, and mixtures with hexanes or water) to find a solvent that dissolves the compound when hot but in which it is sparingly soluble when cold. - Optimize Cooling: Ensure the crystallizing solution is cooled in an ice bath or refrigerator for an adequate amount of time. Gentle scratching of the inside of the flask with a glass rod can sometimes initiate crystallization. - Reduce Solvent Volume: If too much solvent was added, carefully evaporate some of the solvent and allow the solution to cool again.
Oily Product Instead of Crystals - Presence of impurities: Impurities can lower the melting point of the compound and inhibit crystal lattice formation. - Supersaturation: The solution may be too concentrated, or cooled too rapidly.- Column Chromatography: Purify the crude material using column chromatography to remove impurities before attempting recrystallization. - Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before transferring it to an ice bath. Seeding the solution with a small crystal of pure product can also promote crystallization.
Poor Separation in Column Chromatography - Inappropriate mobile phase: The eluent may be too polar, causing all components to elute quickly, or not polar enough, resulting in the compound sticking to the column. - Co-elution of impurities: An impurity may have a similar polarity to the desired product. - Interaction of the amine with silica gel: The basic amine group can interact strongly with the acidic silica gel, leading to tailing and poor separation.- TLC Optimization: Before running the column, optimize the solvent system using Thin Layer Chromatography (TLC). A good Rf value for the desired spot is typically between 0.2 and 0.4. Test various mixtures of a non-polar solvent (e.g., hexanes, petroleum ether) and a more polar solvent (e.g., ethyl acetate, dichloromethane). - Gradient Elution: Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. - Mobile Phase Modifier: Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the mobile phase to neutralize the acidic sites on the silica gel and improve the peak shape of the amine. Alternatively, use an amine-functionalized silica gel.
Product Degradation (Discoloration) - Hydrolysis of the ester: The ester functional group can be susceptible to hydrolysis under acidic or basic conditions, especially at elevated temperatures. - Oxidation of the amine: The aminophenoxy moiety may be prone to oxidation, leading to colored impurities.- pH Control: Avoid strongly acidic or basic conditions during workup and purification. Use mild bases like sodium bicarbonate for neutralization if necessary. - Inert Atmosphere: If oxidation is suspected, perform purification steps under an inert atmosphere (e.g., nitrogen or argon). Store the purified compound under an inert atmosphere and protected from light.
Persistent Copper Contamination (from Ullmann Synthesis) - Incomplete removal during workup: Copper catalysts used in Ullmann-type syntheses can be difficult to remove completely.- Aqueous Washes: Wash the organic layer with an aqueous solution of a chelating agent like EDTA or a dilute ammonium hydroxide solution to complex with and remove copper ions. - Filtration through a plug of silica or celite: This can sometimes help remove finely divided copper residues.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound, and what are the likely impurities?

A1: The most probable synthetic route is a copper-catalyzed Ullmann condensation between 2-aminophenol and a methyl 3-halobenzoate (e.g., methyl 3-bromobenzoate).

Potential impurities from this synthesis include:

  • Unreacted starting materials: 2-aminophenol and methyl 3-bromobenzoate.

  • Homocoupling products: Symmetrical biaryls formed from the starting materials.

  • Copper catalyst residues: These can be persistent and may require specific workup procedures for removal.

  • Byproducts from side reactions: Depending on the reaction conditions, other minor products may form.

Q2: Which solvent system is recommended for the recrystallization of this compound?

A2: While a specific solvent system is not widely reported, a good starting point for recrystallization would be a polar protic solvent like ethanol or isopropanol, potentially with the addition of water to decrease solubility upon cooling. A mixture of ethyl acetate and a non-polar solvent like hexanes is also a viable option. It is highly recommended to perform small-scale solubility tests to determine the optimal solvent or solvent mixture.

Q3: What is a suitable mobile phase for the column chromatography purification of this compound?

A3: A common mobile phase for the purification of aromatic amines by column chromatography on silica gel is a mixture of a non-polar solvent and a polar solvent. A good starting point would be a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50% or higher). Due to the basic nature of the amine, peak tailing can be an issue. To mitigate this, consider the following:

  • Add a small amount of triethylamine (e.g., 0.5%) to the eluent.

  • Use a mixture of dichloromethane and methanol for more polar compounds.

Q4: My purified this compound is a colored oil instead of a solid. What should I do?

A4: An oily product suggests the presence of impurities that are depressing the melting point. It is recommended to purify the oil using column chromatography to remove these impurities. After chromatography and removal of the solvent, attempt to recrystallize the resulting solid or thick oil from a suitable solvent system.

Q5: How can I confirm the purity of my final product?

A5: The purity of this compound can be assessed using several analytical techniques:

  • Thin Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.

  • Melting Point: A sharp melting point range close to the literature value indicates high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure and identify the presence of any impurities.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS): These techniques can provide quantitative information about the purity of the sample.

Section 3: Experimental Protocols

Protocol 1: General Procedure for Recrystallization
  • Dissolution: In a flask, dissolve the crude this compound in the minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol/water, or ethyl acetate/hexanes).

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: General Procedure for Column Chromatography
  • Column Packing: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the silica gel column. Alternatively, the crude product can be adsorbed onto a small amount of silica gel and dry-loaded onto the column.

  • Elution: Begin eluting the column with the chosen mobile phase, starting with a low polarity (e.g., 10% ethyl acetate in hexanes).

  • Gradient Elution (Recommended): Gradually increase the polarity of the mobile phase to elute the compounds from the column.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Section 4: Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Synthesis Crude this compound Recrystallization Recrystallization Synthesis->Recrystallization Initial Purification Column_Chromatography Column Chromatography Synthesis->Column_Chromatography If oily or highly impure Recrystallization->Column_Chromatography If still impure Pure_Product Pure Product Recrystallization->Pure_Product If pure Column_Chromatography->Recrystallization For final polishing Column_Chromatography->Pure_Product If pure TLC TLC MP Melting Point NMR NMR HPLC_GCMS HPLC/GC-MS Pure_Product->TLC Pure_Product->MP Pure_Product->NMR Pure_Product->HPLC_GCMS

Caption: A general workflow for the purification and analysis of this compound.

Troubleshooting_Logic cluster_solutions Potential Solutions Start Purification Issue Low_Yield Low Yield Start->Low_Yield Oily_Product Oily Product Start->Oily_Product Poor_Separation Poor Separation (Column) Start->Poor_Separation Discoloration Discoloration Start->Discoloration Solvent_Screen Solvent Screening Low_Yield->Solvent_Screen Slow_Cooling Slower Cooling / Seeding Oily_Product->Slow_Cooling Optimize_Mobile_Phase Optimize Mobile Phase (TLC) Oily_Product->Optimize_Mobile_Phase Poor_Separation->Optimize_Mobile_Phase Add_Modifier Add Base to Eluent Poor_Separation->Add_Modifier pH_Control Control pH Discoloration->pH_Control Inert_Atmosphere Use Inert Atmosphere Discoloration->Inert_Atmosphere

Stability and storage conditions for Methyl 3-(2-aminophenoxy)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and storage of Methyl 3-(2-aminophenoxy)benzoate, addressing common issues researchers, scientists, and drug development professionals may encounter. The information is curated to ensure the integrity of the compound throughout experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term storage, it is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2][3] To minimize potential degradation, storing the compound at refrigerated temperatures (2-8°C) is advisable.[1] The storage area should be protected from light and moisture.[4][5]

Q2: Is this compound sensitive to light or air?

A2: While specific data for this compound is limited, related aminophenoxy and methyl benzoate compounds can be sensitive to light and air. The amino group is susceptible to oxidation, which can be accelerated by exposure to air and light, potentially leading to discoloration and the formation of impurities. Methyl esters, in general, can undergo autoxidation.[4] Therefore, it is best practice to store the compound under an inert atmosphere (e.g., nitrogen or argon) and in an amber vial or a container that protects it from light.

Q3: What are the potential degradation pathways for this compound?

A3: Based on its structure, two primary degradation pathways are likely:

  • Hydrolysis: The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions, which would yield 3-(2-aminophenoxy)benzoic acid and methanol.[6]
  • Oxidation: The aminophenoxy moiety is prone to oxidation, which can lead to the formation of colored impurities. This process can be catalyzed by light, air (oxygen), and metal contaminants.[4]

Q4: What are the signs of degradation I should watch for?

A4: Visual indications of degradation can include a change in color (e.g., from a white or off-white solid to yellow or brown), clumping of the powder due to moisture absorption, or an altered odor. For a more definitive assessment, analytical techniques such as HPLC, GC-MS, or NMR should be used to check for the presence of impurities or degradation products.

Q5: How should I handle this compound during experiments to minimize degradation?

A5: To maintain the integrity of the compound during use, it is important to:

  • Allow the container to warm to room temperature before opening to prevent condensation.

  • Handle the compound quickly and minimize its exposure to the atmosphere.

  • Use an inert atmosphere (e.g., a glove box or a nitrogen blanket) if the compound is particularly sensitive or if the experiment is long.

  • Avoid contact with incompatible materials such as strong acids, bases, and oxidizing agents.[2][3]

Troubleshooting Guide

Problem Possible Cause Recommended Action
Discoloration of the solid compound (e.g., yellowing) Oxidation of the amino group due to exposure to air or light.Store the compound in a light-protected container under an inert atmosphere. If discoloration is significant, re-purify the compound if possible or use a fresh batch.
Unexpected peaks in analytical analysis (e.g., HPLC, NMR) Presence of degradation products (e.g., hydrolyzed acid) or impurities from storage.Review storage conditions. Check for exposure to moisture, incompatible solvents, or high temperatures. Use analytical standards to identify the impurities.
Poor solubility or insolubility in a previously suitable solvent The compound may have degraded or polymerized.Verify the identity and purity of the compound using an analytical technique. Consider if the solvent itself has degraded.
Inconsistent experimental results Degradation of the compound leading to lower effective concentration or interference from degradation products.Perform a purity check on the starting material. Prepare fresh solutions for each experiment.

Stability and Storage Data Summary

The following table summarizes the recommended storage conditions and potential instabilities for this compound, based on data from structurally related compounds.

ParameterRecommendation/InformationSource(s)
Storage Temperature 2-8°C (Refrigerated)[1]
Cool, dry place[1][2][3]
Atmosphere Store under an inert atmosphere (e.g., Nitrogen, Argon)General chemical knowledge
Light Protect from light; store in an amber vial or dark container[4]
Moisture Keep container tightly closed to prevent moisture absorption[1][2][3][7]
Incompatible Materials Strong acids, strong bases, strong oxidizing agents[2][3]
Potential Degradation Hydrolysis of the ester, Oxidation of the amino group[4][6]

Experimental Protocols

General Protocol for a Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[8]

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24 hours).

    • Basic Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature or slightly elevated temperature for a defined period.

    • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature for a defined period.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a defined period.

    • Photodegradation: Expose the stock solution or solid compound to a light source (e.g., UV or fluorescent) for a defined period.

  • Sample Analysis:

    • At each time point, withdraw a sample, neutralize it if necessary (for acid and base hydrolysis samples), and dilute it to a suitable concentration.

    • Analyze the samples using a stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of a buffered mobile phase and an organic modifier is a common starting point.

    • Use a detector, such as a UV-Vis or a mass spectrometer, to identify and quantify the parent compound and any degradation products.

  • Data Analysis:

    • Calculate the percentage of degradation for each stress condition.

    • Characterize the degradation products using techniques like LC-MS or NMR to elucidate the degradation pathways.

Visualizations

TroubleshootingWorkflow cluster_start Start: Experimental Issue cluster_check Initial Checks cluster_analysis Problem Analysis cluster_action Corrective Actions cluster_end Resolution Start Inconsistent Results or Unexpected Observations CheckPurity Check Purity of Starting Material (e.g., HPLC, NMR) Start->CheckPurity CheckStorage Review Storage Conditions (Temp, Light, Air Exposure) Start->CheckStorage ImpurityDetected Impurity Detected? CheckPurity->ImpurityDetected DegradationSuspected Degradation Suspected? CheckStorage->DegradationSuspected ImpurityDetected->DegradationSuspected No Purify Purify Compound or Use New Batch ImpurityDetected->Purify Yes OptimizeStorage Optimize Storage Conditions: - Refrigerate - Protect from Light - Use Inert Gas DegradationSuspected->OptimizeStorage Yes Proceed Proceed with Experiment DegradationSuspected->Proceed No FreshSolutions Prepare Fresh Solutions Before Each Experiment Purify->FreshSolutions OptimizeStorage->FreshSolutions FreshSolutions->Proceed

Caption: Troubleshooting workflow for addressing experimental issues with this compound.

References

Technical Support Center: Methyl 3-(2-aminophenoxy)benzoate Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and reactions of Methyl 3-(2-aminophenoxy)benzoate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most common and effective method for synthesizing this compound is through a copper-catalyzed cross-coupling reaction known as the Ullmann condensation. This reaction involves the coupling of an aryl halide with an alcohol or an amine. In this specific case, it would typically involve the reaction of methyl 3-bromobenzoate with 2-aminophenol in the presence of a copper catalyst and a base. Another potential, though often less efficient for this specific transformation, is the Williamson ether synthesis, which is more suited for coupling an alkoxide with an alkyl halide and can be problematic for the synthesis of diaryl ethers.

Q2: I am getting a low yield in my Ullmann condensation reaction. What are the possible causes?

A2: Low yields in Ullmann condensations can stem from several factors. Common issues include inactive catalyst, suboptimal reaction temperature, inappropriate solvent or base, and the presence of impurities. The choice of ligand for the copper catalyst is also critical and can significantly impact the reaction outcome. Additionally, side reactions such as homocoupling of the starting materials can reduce the yield of the desired product.

Q3: My reaction mixture turned black, and I have a lot of precipitate. Is this normal for an Ullmann coupling?

A3: It is not uncommon for Ullmann reaction mixtures to darken, and in some cases, turn black. This can be an indication of the formation of copper(I) oxides or catalyst decomposition, especially at high temperatures. While a dark color does not always signify a failed reaction, the formation of a large amount of black precipitate might suggest catalyst deactivation or significant side reactions. It is crucial to analyze the reaction mixture by techniques like TLC or LC-MS to determine the presence of the desired product.

Q4: What are the key side products to look out for in the synthesis of this compound?

A4: In the Ullmann condensation between methyl 3-bromobenzoate and 2-aminophenol, potential side products include:

  • Homocoupling products: Biphenyls formed from the coupling of two molecules of methyl 3-bromobenzoate.

  • Products of N-arylation: Formation of a C-N bond instead of a C-O bond, leading to a diarylamine. The selectivity can be influenced by the choice of catalyst and ligand.[1]

  • Dehalogenated starting material: Reduction of methyl 3-bromobenzoate to methyl benzoate.

  • Oxidation of 2-aminophenol: 2-Aminophenol is susceptible to oxidation, which can lead to colored impurities.

Q5: How can I purify this compound?

A5: Purification of this compound typically involves column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and any impurities present. A common solvent system would be a mixture of a non-polar solvent like hexane or petroleum ether with a more polar solvent such as ethyl acetate. Recrystallization from a suitable solvent or solvent mixture can also be an effective method for obtaining a highly pure product.

Troubleshooting Guide

This section provides a question-and-answer formatted guide to directly address specific issues you might encounter.

Problem: Low or No Product Formation
Potential Cause Troubleshooting Step
Inactive Copper Catalyst Use a fresh, high-purity source of the copper catalyst (e.g., CuI). Consider using an activated form of copper if the reaction is sluggish.
Suboptimal Ligand The choice of ligand is crucial. For Ullmann C-O couplings, ligands like 1,10-phenanthroline or N,N-dimethylglycine can be effective.[2] Experiment with different ligands to find the optimal one for your specific substrates.
Incorrect Reaction Temperature Ullmann reactions often require elevated temperatures (100-150 °C).[3] However, excessively high temperatures can lead to catalyst decomposition and side reactions. Optimize the temperature for your specific reaction.
Inappropriate Base or Solvent A strong, non-nucleophilic base is typically required (e.g., K₂CO₃, Cs₂CO₃). The solvent should be a high-boiling polar aprotic solvent like DMF, DMSO, or dioxane. Ensure the solvent is dry.
Poor Quality Starting Materials Ensure your methyl 3-bromobenzoate and 2-aminophenol are pure and dry. Impurities can interfere with the catalytic cycle.
Problem: Formation of Significant Side Products
Potential Cause Troubleshooting Step
Homocoupling of Aryl Halide This is a common side reaction. Using a slight excess of the 2-aminophenol can sometimes favor the cross-coupling reaction. Optimizing the catalyst and ligand system is also key to minimizing this side reaction.
N-Arylation instead of O-Arylation The chemoselectivity between N- and O-arylation of 2-aminophenol can be challenging. The choice of ligand can influence this selectivity. Some studies have shown that specific ligands can favor O-arylation.[1]
Dehalogenation of Aryl Halide The presence of a hydrogen source and a reducing environment can lead to dehalogenation. Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).

Experimental Protocols

Below is a proposed experimental protocol for the synthesis of this compound via an Ullmann condensation. Please note: This is a representative procedure and may require optimization.

Synthesis of this compound

  • Reagents:

    • Methyl 3-bromobenzoate (1.0 eq)

    • 2-Aminophenol (1.2 eq)

    • Copper(I) Iodide (CuI) (0.1 eq)

    • 1,10-Phenanthroline (0.2 eq)

    • Potassium Carbonate (K₂CO₃) (2.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a dry reaction flask under an inert atmosphere (Nitrogen or Argon), add methyl 3-bromobenzoate, 2-aminophenol, CuI, 1,10-phenanthroline, and K₂CO₃.

    • Add anhydrous DMF to the flask.

    • Heat the reaction mixture to 120-130 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Data Presentation

Table 1: Typical Reaction Parameters for Ullmann Condensation

ParameterRecommended ConditionPotential Issues
Catalyst CuI (5-20 mol%)Inactivity, decomposition at high temperatures
Ligand 1,10-Phenanthroline, N,N-Dimethylglycine (10-40 mol%)Poor coordination, leading to low yield
Base K₂CO₃, Cs₂CO₃ (2-3 eq)Incomplete deprotonation of phenol, side reactions
Solvent DMF, DMSO, Dioxane (anhydrous)Wet solvent can quench the reaction
Temperature 100 - 150 °CToo low: no reaction; Too high: decomposition
Atmosphere Inert (N₂ or Ar)Oxygen can lead to oxidation of starting materials and catalyst

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Workflow Start Low or No Product Check_Reagents Check Purity and Dryness of Starting Materials and Solvents Start->Check_Reagents Check_Catalyst Verify Catalyst and Ligand Activity Check_Reagents->Check_Catalyst If reagents are good Optimize_Conditions Optimize Reaction Temperature, Base, and Time Check_Catalyst->Optimize_Conditions If catalyst is active Analyze_Side_Products Analyze Crude Mixture by TLC/LC-MS to Identify Side Products Optimize_Conditions->Analyze_Side_Products Purification_Issues Investigate Purification Method Analyze_Side_Products->Purification_Issues If product is formed but lost Success Improved Yield Analyze_Side_Products->Success If optimization is successful Purification_Issues->Success If purification is optimized

Caption: A flowchart outlining the steps to troubleshoot low product yield.

Signaling Pathway: Ullmann Condensation Mechanism

Ullmann_Mechanism cluster_0 Catalytic Cycle CuI Cu(I) Catalyst Cu_Phenoxide Cu(I)-Aminophenoxide CuI->Cu_Phenoxide Phenol 2-Aminophenol Phenoxide Aminophenoxide Phenol->Phenoxide Base Base (e.g., K₂CO₃) Base->Phenol Deprotonation Phenoxide->Cu_Phenoxide Oxidative_Addition Oxidative Addition Cu_Phenoxide->Oxidative_Addition Aryl_Halide Methyl 3-bromobenzoate Aryl_Halide->Oxidative_Addition CuIII_Intermediate Cu(III) Intermediate Oxidative_Addition->CuIII_Intermediate Reductive_Elimination Reductive Elimination CuIII_Intermediate->Reductive_Elimination Reductive_Elimination->CuI Regeneration Product This compound Reductive_Elimination->Product

Caption: A simplified diagram of the Ullmann condensation catalytic cycle.

References

Technical Support Center: Purification of Methyl 3-(2-aminophenoxy)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Methyl 3-(2-aminophenoxy)benzoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: Common impurities depend on the synthetic route. If synthesized via an Ullmann condensation of methyl 3-hydroxybenzoate and 2-bromoaniline (or related precursors), impurities may include:

  • Unreacted starting materials: Methyl 3-hydroxybenzoate and the aniline derivative.

  • Copper catalyst residues: If a copper-catalyzed reaction was employed.

  • Side-products: Such as products of self-condensation or other side reactions.

  • Solvent residues: Residual high-boiling point solvents from the reaction.

Q2: Which purification techniques are most effective for this compound?

A2: The most common and effective purification techniques for compounds of this type are recrystallization and silica gel column chromatography. The choice between them depends on the nature and quantity of the impurities.

Q3: How can I monitor the purity of my sample during the purification process?

A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of your purification. By spotting the crude mixture, the fractions from column chromatography, and the recrystallized product, you can visualize the separation of your desired compound from impurities. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide more quantitative purity analysis.

Troubleshooting Guides

Recrystallization

Problem: The compound does not dissolve in the hot solvent.

  • Possible Cause: The chosen solvent is not suitable for your compound at elevated temperatures.

  • Solution:

    • Ensure you are using a sufficient volume of solvent. Add the solvent in small portions to the heated crude material.

    • If the compound still does not dissolve, you will need to select a more appropriate solvent or a solvent mixture. Test the solubility of a small amount of your crude product in various solvents to find one in which it is sparingly soluble at room temperature but highly soluble when hot.

Problem: The compound precipitates out of the hot solution too quickly.

  • Possible Cause: The solution is supersaturated, or the solvent has a very steep solubility curve for your compound.

  • Solution:

    • Add a small amount of additional hot solvent until the precipitate redissolves.

    • Allow the solution to cool more slowly. You can do this by wrapping the flask in an insulating material or placing it in a warm bath that is allowed to cool to room temperature gradually.

Problem: No crystals form upon cooling.

  • Possible Cause: The solution is not saturated, or the compound is an oil at the current conditions.

  • Solution:

    • If you have used too much solvent, evaporate some of the solvent to concentrate the solution.

    • Try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus.

    • Add a seed crystal of the pure compound if available.

    • Cool the solution in an ice bath to further decrease the solubility.

    • If the compound is oiling out, try using a different recrystallization solvent or a solvent system with a lower boiling point.

Column Chromatography

Problem: Poor separation of the desired compound from impurities on the TLC plate.

  • Possible Cause: The chosen eluent (solvent system) is not optimal for separation.

  • Solution:

    • Systematically vary the polarity of your eluent. For silica gel chromatography, a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is common.

    • Test different solvent ratios to achieve a good separation of spots on the TLC plate, aiming for an Rf value of 0.2-0.4 for your target compound.

Problem: The compound is not eluting from the column.

  • Possible Cause: The eluent is not polar enough to move your compound down the silica gel column.

  • Solution:

    • Gradually increase the polarity of your eluent. For example, if you are using a 9:1 hexane:ethyl acetate mixture, try changing to an 8:2 or 7:3 mixture.

    • Ensure your compound is not reacting with the silica gel. In rare cases of very basic amines, it may be necessary to use a different stationary phase like alumina.

Problem: The collected fractions are still impure.

  • Possible Cause:

    • The column was not packed properly, leading to channeling.

    • The initial band of the crude material was too broad.

    • The fractions were collected in too large of volumes.

  • Solution:

    • Ensure the silica gel is packed uniformly without any air bubbles.

    • Dissolve the crude material in a minimal amount of solvent before loading it onto the column to keep the initial band as narrow as possible.

    • Collect smaller fractions to better resolve the separation of your compound from closely eluting impurities.

Quantitative Data Summary

The following table provides typical data for the purification of aromatic esters and amines. Note that these are estimates, and optimal conditions should be determined experimentally for this compound.

ParameterRecrystallizationColumn Chromatography
Typical Solvents/Eluents Ethanol/Water, Isopropanol, Ethyl Acetate/HexanesHexanes/Ethyl Acetate gradient (e.g., 9:1 to 7:3)
Expected Yield 70-90%60-85%
Achievable Purity >98%>99%
Typical TLC Rf N/A0.2 - 0.4 (in optimal eluent)

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of a chosen solvent (e.g., isopropanol). If it dissolves at room temperature, the solvent is not suitable. Heat the mixture. If it dissolves when hot but recrystallizes upon cooling, the solvent is a good candidate.

  • Dissolution: Place the bulk of the crude material in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven or air dry them.

Protocol 2: Column Chromatography
  • Eluent Selection: Using TLC, find a solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives your product an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. Pipette this solution carefully onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. You can start with a less polar solvent mixture and gradually increase the polarity to elute your compound and any more polar impurities.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualized Workflows

Purification_Workflow cluster_start Initial Assessment cluster_decision Purification Path cluster_methods Purification Methods cluster_end Final Product start Crude this compound tlc_analysis TLC Analysis start->tlc_analysis decision Few Spots on TLC? tlc_analysis->decision recrystallization Recrystallization decision->recrystallization Yes column_chrom Column Chromatography decision->column_chrom No (Multiple/Close Spots) pure_product Pure Product recrystallization->pure_product column_chrom->pure_product

Caption: Decision workflow for selecting a purification method.

Recrystallization_Troubleshooting cluster_troubleshooting Troubleshooting start Start Recrystallization dissolve Dissolve in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals Crystals Form? cool->crystals oiling_out Oiling Out cool->oiling_out Oil Forms filter_dry Filter and Dry crystals->filter_dry Yes no_crystals No Crystals crystals->no_crystals No end Pure Crystals filter_dry->end impure_crystals Crystals are Impure filter_dry->impure_crystals Impure concentrate Concentrate Solution no_crystals->concentrate scratch Scratch Flask no_crystals->scratch seed Add Seed Crystal no_crystals->seed reheat Reheat & Add More Solvent oiling_out->reheat change_solvent Change Solvent oiling_out->change_solvent impure_crystals->start Re-recrystallize concentrate->cool scratch->cool seed->cool reheat->cool

Caption: Troubleshooting guide for the recrystallization process.

Technical Support Center: Synthesis of Methyl 3-(2-aminophenoxy)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Methyl 3-(2-aminophenoxy)benzoate. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic methods for synthesizing this compound?

A1: The synthesis of this compound, an aryl ether, is typically achieved through a cross-coupling reaction. The two most prominent methods are the Ullmann condensation (or Ullmann-type reaction) and the Buchwald-Hartwig amination/etherification.

  • Ullmann Condensation: This classic method uses a copper catalyst to couple an aryl halide with an alcohol or phenol.[1][2] Traditional Ullmann reactions often required harsh conditions, such as high temperatures (frequently over 210°C) and polar solvents.[1] However, modern variations utilize soluble copper catalysts with specific ligands, allowing for milder reaction conditions.[1][3]

  • Buchwald-Hartwig C-O Coupling: A powerful alternative that employs a palladium catalyst with specialized phosphine or N-heterocyclic carbene (NHC) ligands.[4][5] This method is known for its broad substrate scope, functional group tolerance, and often proceeds under milder conditions than traditional Ullmann reactions.[5][6]

Q2: How do I choose between a copper-based (Ullmann) and a palladium-based (Buchwald-Hartwig) catalyst system?

A2: The choice depends on several factors including cost, substrate reactivity, desired reaction conditions, and functional group tolerance.

  • Cost and Toxicity: Copper catalysts are significantly less expensive and less toxic than their palladium counterparts, making them preferable for large-scale industrial synthesis.[7]

  • Reaction Conditions: Buchwald-Hartwig reactions can often be performed at lower temperatures.[8] Modern Ullmann-type reactions with appropriate ligands can also proceed under milder conditions (80-100°C), but classic protocols are much harsher.[3][7]

  • Substrate Scope and Ligands: Palladium catalysis, particularly with advanced, sterically hindered phosphine ligands, generally has a broader substrate scope.[5] However, the development of new ligands for copper-catalyzed reactions has greatly improved their efficiency and applicability.[7][9][10] Simple, inexpensive diamine ligands have been shown to be effective for copper systems.[9]

Q3: What is the role of the ligand in these cross-coupling reactions?

A3: Ligands are crucial for the success of both Ullmann and Buchwald-Hartwig reactions. Their primary roles include:

  • Stabilizing the Metal Center: Ligands stabilize the active catalytic species in the solution, preventing aggregation and precipitation of the metal.[10]

  • Increasing Solubility: They enhance the solubility of the metal catalyst in the reaction solvent.[10]

  • Modulating Reactivity: The electronic and steric properties of the ligand directly influence the catalyst's reactivity, affecting the rates of key steps like oxidative addition and reductive elimination.[5] For instance, bidentate ligands can accelerate the reaction by blocking coordination sites and bringing the reactants closer together.[3] In some copper-catalyzed systems, N,N'-dimethyl-substituted diamine ligands provide higher reaction rates.[9]

Q4: What are common bases used in this synthesis, and how does the choice of base affect the reaction?

A4: The base is critical for deprotonating the phenol (2-aminophenol), making it a more potent nucleophile. Common choices include:

  • Inorganic Carbonates: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are frequently used.

  • Phosphates: Potassium phosphate (K₃PO₄) is another effective inorganic base.[10]

  • Alkoxides: Stronger bases like sodium or potassium tert-butoxide (NaOtBu, KOtBu) are common, especially in Buchwald-Hartwig reactions.

The strength of the base can influence selectivity. For example, in substrates with both amine and alcohol groups, a strong base like an alkoxide favors O-arylation, while a weaker base may favor N-arylation.[7]

Catalyst System Comparison

The following table summarizes typical conditions for the two main catalytic approaches.

FeatureUllmann-Type (Copper-Catalyzed)Buchwald-Hartwig (Palladium-Catalyzed)
Metal Source CuI, CuBr, Cu₂O, CuClPd(OAc)₂, Pd₂(dba)₃, Preformed Pd-ligand complexes
Typical Ligands 1,10-Phenanthroline, Diamines (e.g., DMEDA), 8-HydroxyquinolinePhosphines (e.g., BINAP, XPhos, SPhos), N-Heterocyclic Carbenes (NHCs)
Typical Bases K₂CO₃, Cs₂CO₃, K₃PO₄NaOtBu, KOtBu, K₃PO₄, Cs₂CO₃
Solvents DMF, NMP, Toluene, DioxaneToluene, Dioxane, THF
Temperature 80 - 210°C (Milder with modern ligands)[1][3]Room Temperature - 120°C
Advantages Lower cost, lower toxicity of metal.[7]Broad substrate scope, high functional group tolerance, milder conditions.[5]
Disadvantages Often requires higher temperatures, potential for side reactions.[1]High cost of palladium and ligands, potential for catalyst poisoning.[4]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (e.g., Pd(II) not reduced to Pd(0)).2. Insufficiently strong base.3. Poor quality of solvent or reagents (presence of water or oxygen).4. Low reaction temperature.1. Ensure proper catalyst activation; consider using a pre-formed Pd(0) catalyst.[11]2. Switch to a stronger base (e.g., from K₂CO₃ to NaOtBu).3. Use anhydrous solvents and degas the reaction mixture by sparging with an inert gas (N₂ or Ar).4. Increase the reaction temperature in increments.
Formation of Side Products 1. Hydrodehalogenation: The aryl halide is reduced instead of coupled.2. Homocoupling: Two molecules of the aryl halide couple to form a biaryl compound.3. N-Arylation: The amine group of 2-aminophenol reacts instead of the hydroxyl group.1. This is a known side reaction in copper-catalyzed protocols; optimizing the ligand and temperature may help.[12]2. Adjust the catalyst-to-ligand ratio; excess ligand can sometimes suppress this.[8]3. Use a strong base like an alkoxide to selectively deprotonate the more acidic phenol group.[7] Protect the amine group if selectivity remains an issue.
Difficulty in Product Isolation 1. Emulsion formation during aqueous workup.2. Co-elution of product with ligand or byproducts during chromatography.1. Add brine (saturated NaCl solution) to break the emulsion.2. Choose a ligand that is structurally very different from the product or use a water-soluble ligand that can be removed during the aqueous workup.
Inconsistent Results 1. Variable catalyst loading or quality.2. Trace impurities in starting materials.1. Optimize catalyst loading carefully; higher loading does not always improve yield and can increase side reactions.[13][14]2. Purify starting materials (e.g., via recrystallization or distillation) before use.

Experimental Protocols & Visualizations

Representative Protocol: Copper-Catalyzed Ullmann Condensation

This protocol is a representative example for the synthesis of this compound. Optimization of catalyst, ligand, base, solvent, and temperature may be required.

Reagents:

  • Methyl 3-bromobenzoate

  • 2-Aminophenol

  • Copper(I) Iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA) (Ligand)

  • Potassium Carbonate (K₂CO₃) (Base)

  • Anhydrous Toluene (Solvent)

Procedure:

  • Reactor Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add CuI (5-10 mol%), K₂CO₃ (2.0 equivalents), and 2-aminophenol (1.2 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Addition of Reagents: Add anhydrous toluene, followed by DMEDA (10-20 mol%) and Methyl 3-bromobenzoate (1.0 equivalent) via syringe.

  • Reaction: Heat the reaction mixture to 100-110°C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the copper catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

G Experimental Workflow: Ullmann Condensation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification p1 1. Charge Reactor (CuI, K2CO3, 2-Aminophenol) p2 2. Establish Inert Atmosphere (Evacuate/Backfill with N2) p1->p2 p3 3. Add Solvents & Reagents (Toluene, Ligand, Aryl Halide) p2->p3 r1 4. Heat to 110°C & Monitor Progress (TLC/GC) p3->r1 w1 5. Cool & Filter (Remove inorganics) r1->w1 w2 6. Liquid-Liquid Extraction (Wash with H2O & Brine) w1->w2 w3 7. Dry & Concentrate (Na2SO4, Rotary Evaporator) w2->w3 w4 8. Column Chromatography (Purify Product) w3->w4

Caption: A typical experimental workflow for Ullmann C-O coupling synthesis.

G Catalyst Selection Decision Tree start Synthesize Methyl 3-(2-aminophenoxy)benzoate cost Is cost the primary concern (large scale)? start->cost conditions Are mild conditions (e.g., < 80°C) critical? cost->conditions No ullmann Consider Cu-Catalyzed Ullmann-Type Reaction cost->ullmann Yes buchwald Consider Pd-Catalyzed Buchwald-Hartwig Reaction conditions->buchwald Yes modern_ullmann Consider modern Ullmann with advanced ligands conditions->modern_ullmann No

Caption: Decision logic for choosing a primary catalyst system.

G Simplified Catalytic Cycle (Buchwald-Hartwig C-O Coupling) pd0 Pd(0)L Active Catalyst oa_complex Oxidative Addition Complex pd0->oa_complex Oxidative Addition alkoxide_complex Pd(II) Alkoxide Complex oa_complex->alkoxide_complex Ligand Exchange/ Deprotonation product Ar-O-Ar' (Product) alkoxide_complex->product Reductive Elimination product->pd0 reactants1 Ar-X reactants1->oa_complex reactants2 Ar'-OH + Base reactants2->oa_complex

Caption: Key steps in the palladium-catalyzed C-O bond formation cycle.

References

Technical Support Center: Synthesis of Methyl 3-(2-aminophenoxy)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the work-up procedure following the synthesis of Methyl 3-(2-aminophenoxy)benzoate. This guide is intended for researchers, scientists, and drug development professionals familiar with standard organic synthesis techniques. The synthesis is presumed to be a copper-catalyzed Ullmann-type condensation reaction.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the work-up procedure for the synthesis of this compound?

The work-up procedure is designed to isolate and purify the desired product from the crude reaction mixture. This typically involves quenching the reaction to stop it, removing the copper catalyst, separating the product from unreacted starting materials and byproducts through liquid-liquid extraction, and finally purifying the product using column chromatography.

Q2: What are the primary safety precautions to take during this work-up?

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves. Work in a well-ventilated fume hood, especially when handling organic solvents. Be cautious when quenching the reaction, as it may be exothermic. Dispose of all chemical waste, particularly copper-containing waste, according to your institution's safety guidelines.

Q3: How can I monitor the progress of the purification?

Thin-layer chromatography (TLC) is an effective technique to monitor the purification process. By spotting the crude mixture, the extracted organic layer, and the fractions from column chromatography, you can track the presence of the product, starting materials, and byproducts.

Q4: What are the expected physical properties of this compound?

This compound is expected to be a solid at room temperature. Its purity can be assessed by techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield - Incomplete reaction. - Product is water-soluble and lost in the aqueous layer. - Product degraded during work-up.- Before starting the work-up, check for reaction completion using TLC. - Perform additional extractions of the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). - Avoid overly acidic or basic conditions during the work-up if the product is sensitive.
Persistent Emulsion during Extraction - High concentration of copper salts. - Presence of fine solid particles.- Add a small amount of brine (saturated NaCl solution) to the separatory funnel to break the emulsion. - Filter the crude reaction mixture through a pad of Celite® before extraction to remove fine solids.
Green/Blue Color in the Organic Layer - Incomplete removal of copper catalyst.- Wash the organic layer with an aqueous solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) or a saturated solution of ammonium chloride.
Product is an Oil and Does Not Solidify - Presence of impurities or residual solvent.- Ensure all solvent is removed under high vacuum. - Re-purify the product using column chromatography with a carefully chosen solvent system. - Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
Multiple Spots on TLC of Purified Product - Co-elution of impurities during column chromatography. - Product decomposition on the silica gel.- Optimize the solvent system for column chromatography to achieve better separation. - Consider using a different stationary phase, such as neutral alumina, if the product is sensitive to the acidity of silica gel.

Experimental Protocol: Work-up and Purification

This protocol outlines a standard procedure for the work-up and purification of this compound following a copper-catalyzed synthesis.

  • Quenching the Reaction:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the reaction mixture into a beaker containing a saturated aqueous solution of ammonium chloride. Stir for 15-20 minutes. This will help to quench the reaction and complex with the copper catalyst.

  • Extraction:

    • Transfer the quenched mixture to a separatory funnel.

    • Extract the aqueous mixture three times with ethyl acetate.

    • Combine the organic layers.

  • Washing:

    • Wash the combined organic layers sequentially with:

      • Saturated aqueous ammonium chloride solution (to remove residual copper).

      • Water.

      • Brine (saturated aqueous NaCl solution) to aid in drying.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • A typical eluent system would be a gradient of ethyl acetate in hexanes. The exact ratio should be determined by TLC analysis.

    • Collect the fractions containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Quantitative Data Summary

The following table presents typical data for a successful synthesis and work-up of this compound.

ParameterTypical Value
Reaction Scale 5 mmol
Typical Yield 65-85%
Purity (by HPLC) >98%
Eluent for Column Chromatography 20-40% Ethyl Acetate in Hexanes
Rf Value (in 30% EtOAc/Hexanes) ~0.4

Work-up Procedure Workflow

Workup_Workflow reaction Crude Reaction Mixture quench Quench with Saturated Ammonium Chloride reaction->quench extract Liquid-Liquid Extraction (Ethyl Acetate) quench->extract organic_layer Combined Organic Layers extract->organic_layer Collect aqueous_layer Aqueous Layer (Discard) extract->aqueous_layer Separate wash Wash Organic Layer (NH4Cl, H2O, Brine) organic_layer->wash dry Dry over Na2SO4 and Filter wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate crude_product Crude Product concentrate->crude_product purify Column Chromatography (Silica Gel) crude_product->purify pure_product Pure this compound purify->pure_product

Caption: Workflow diagram for the work-up and purification of this compound.

Validation & Comparative

Analytical methods for Methyl 3-(2-aminophenoxy)benzoate characterization

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide to the analytical characterization of Methyl 3-(2-aminophenoxy)benzoate and its structural analogues.

For researchers, scientists, and professionals in drug development, the precise characterization of chemical compounds is paramount. This guide provides a comparative overview of analytical methods for the characterization of this compound. Due to the limited availability of direct experimental data for this specific compound in public databases, this guide leverages data from structurally related compounds to predict its analytical behavior. The compared molecules include Methyl 3-aminobenzoate, Methyl 3-phenoxybenzoate, and Methyl benzoate.

Spectroscopic and Chromatographic Analysis: A Comparative Overview

The characterization of this compound can be effectively achieved through a combination of spectroscopic and chromatographic techniques. These include Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, Mass Spectrometry (MS) for molecular weight and fragmentation analysis, Infrared (IR) spectroscopy for functional group identification, and High-Performance Liquid Chromatography (HPLC) for purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed molecular structure of a compound. The predicted ¹H and ¹³C NMR chemical shifts for this compound are based on the analysis of its structural analogues.

Table 1: Comparison of ¹H NMR Spectral Data

Compound NameAromatic Protons (ppm)Methyl Protons (ppm)Other Protons (ppm)Solvent
This compound (Predicted) ~6.8-8.0~3.9~4.0-5.0 (NH₂)CDCl₃
Methyl 3-aminobenzoate7.41, 7.35, 7.20, 6.84[1]3.88[1]3.80 (NH₂)[1]CDCl₃
Methyl 3-phenoxybenzoate7.0-7.83.91-CDCl₃
Methyl benzoate8.03, 7.54, 7.443.91-CDCl₃

Table 2: Comparison of ¹³C NMR Spectral Data

Compound NameCarbonyl Carbon (ppm)Aromatic Carbons (ppm)Methyl Carbon (ppm)Solvent
This compound (Predicted) ~166~110-160~52CDCl₃
Methyl 3-aminobenzoate167.1146.6, 131.1, 129.2, 119.5, 118.5, 115.952.1CDCl₃
Methyl 3-phenoxybenzoate166.2157.5, 157.1, 131.8, 129.8, 129.6, 124.0, 123.4, 119.2, 118.952.2CDCl₃
Methyl benzoate167.0132.9, 130.2, 129.5, 128.352.0CDCl₃

A general protocol for acquiring NMR spectra is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum. Key parameters to set include the number of scans, relaxation delay, and spectral width.

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Spectral Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts and coupling constants to elucidate the structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecular ion and its fragments, which helps in confirming the molecular weight and aspects of the structure.

Table 3: Comparison of Mass Spectrometry Data

Compound NameMolecular Weight ( g/mol )Key Mass Fragments (m/z)Ionization Method
This compound (Predicted) 243.26[M]+, fragments corresponding to loss of -OCH₃, -COOCH₃, and cleavage of the ether bond.Electron Ionization (EI)
Methyl 3-aminobenzoate151.16151 ([M]+), 120, 92[2]GC-MS (EI)
Methyl 3-phenoxybenzoate228.24228 ([M]+), 197, 169, 152, 139GC-MS (EI)
Methyl benzoate136.15136 ([M]+), 105, 77GC-MS (EI)

A typical protocol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis:

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or methanol).

  • GC Separation: Inject the sample into the GC system. The sample is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (gas) and the stationary phase (liquid or solid coating in the column). A temperature gradient is often used to elute the compounds.

  • MS Detection: The separated compounds eluting from the GC column are introduced into the mass spectrometer. In Electron Ionization (EI), the molecules are bombarded with high-energy electrons, causing ionization and fragmentation.

  • Data Analysis: The mass spectrometer separates the ions based on their m/z ratio, generating a mass spectrum for each compound. The resulting total ion chromatogram (TIC) and the mass spectrum of the peak of interest are analyzed.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers.

Table 4: Comparison of Key IR Absorption Bands (cm⁻¹)

Compound NameN-H StretchC=O Stretch (Ester)C-O Stretch (Ether/Ester)Aromatic C-H Stretch
This compound (Predicted) ~3300-3500~1710-1730~1200-1300 (ether), ~1100-1300 (ester)~3000-3100
Methyl 3-aminobenzoate3450, 33501720~12503050
Methyl 3-phenoxybenzoate-173012303070
Methyl benzoate-172412773065

A general protocol for Attenuated Total Reflectance (ATR)-FTIR spectroscopy:

  • Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Background Scan: Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrumental interferences.

  • Sample Scan: Record the spectrum of the sample.

  • Data Analysis: The resulting spectrum shows the absorption bands corresponding to the various functional groups in the molecule.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for determining the purity of a compound and can also be used for quantification.

Table 5: Comparison of HPLC Parameters

Compound NameStationary PhaseMobile PhaseDetection
This compound (Predicted) C18Acetonitrile/Water or Methanol/Water gradientUV (e.g., 254 nm)
Benzoates (general)C18Acetonitrile/Ammonium acetate buffer[3]UV (225 nm)[3]
Phenoxy-containing compoundsC8Acetonitrile/Tetrahydrofuran/Water[4]UV (258 nm)[4]

A standard protocol for reverse-phase HPLC analysis:

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter.

  • Instrument Setup: Equilibrate the HPLC system, which consists of a pump, injector, column (e.g., C18), and detector (e.g., UV-Vis), with the mobile phase at a constant flow rate.

  • Injection and Separation: Inject a fixed volume of the sample solution onto the column. The components of the sample are separated based on their affinity for the stationary phase versus the mobile phase.

  • Detection and Data Analysis: The detector records the signal as the components elute from the column, producing a chromatogram. The retention time is used for identification, and the peak area is used for quantification.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical workflow for the characterization of this compound.

cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Output Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (GC-MS) Sample->MS IR IR Spectroscopy (FTIR-ATR) Sample->IR HPLC HPLC (RP-HPLC) Sample->HPLC Structure Molecular Structure NMR->Structure MolWeight Molecular Weight & Fragmentation MS->MolWeight FuncGroups Functional Groups IR->FuncGroups Purity Purity & Quantification HPLC->Purity

Caption: Workflow for the comprehensive characterization of a chemical compound.

start Start dissolve Dissolve Sample in Volatile Solvent start->dissolve inject Inject into GC dissolve->inject separate Separation in Capillary Column inject->separate ionize Electron Ionization separate->ionize detect Mass Analyzer (m/z detection) ionize->detect end Obtain Mass Spectrum detect->end

Caption: Experimental workflow for Gas Chromatography-Mass Spectrometry (GC-MS).

References

Lack of Publicly Available Data on the Biological Activity of Methyl 3-(2-aminophenoxy)benzoate Derivatives Prevents Comprehensive Comparison

Author: BenchChem Technical Support Team. Date: November 2025

A thorough review of available scientific literature reveals a significant gap in publicly accessible data regarding the biological activity of Methyl 3-(2-aminophenoxy)benzoate and its direct derivatives. Despite extensive searches for scholarly articles, patents, and research publications, no specific studies detailing the biological effects, such as anticancer, antimicrobial, or anti-inflammatory properties, of this particular class of compounds could be identified.

Our investigation sought to collate quantitative data, experimental protocols, and information on relevant signaling pathways to construct a detailed comparison guide for researchers, scientists, and drug development professionals. However, the search did not yield any publications with the necessary experimental results, such as IC50 (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration) values, which are crucial for comparing the potency and efficacy of different chemical compounds. Furthermore, no detailed experimental methodologies or elucidated signaling pathways associated with this compound derivatives were found.

While the broader classes of aminophenoxy and benzoate-containing molecules have been explored for various biological activities, the specific structural configuration of this compound remains uncharacterized in the context of its biological function in the public domain.

Consequently, due to the absence of the required experimental data, it is not possible to create the requested comparison guide. The core requirements for this guide, including structured data tables, detailed experimental protocols, and visualizations of signaling pathways, cannot be fulfilled at this time.

Further original research is required to determine the biological activity of this compound and its derivatives. Such studies would be a prerequisite for any future comparative analysis.

Structural Validation of Methyl 3-(2-aminophenoxy)benzoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis for the structural validation of Methyl 3-(2-aminophenoxy)benzoate. Due to the limited availability of direct experimental data for this specific compound in public databases, this guide leverages spectral data from its structural isomers and related compounds to predict and understand its characterization. By comparing expected spectral features, researchers can gain valuable insights for the synthesis and identification of the target molecule.

Chemical Structures and Properties

A comparative overview of this compound and its selected isomers is presented below. These alternatives were chosen based on structural similarity to highlight the influence of substituent positioning on their physicochemical and spectral properties.

Compound NameChemical StructureMolecular FormulaCAS Number
This compound this compoundC₁₄H₁₃NO₃338539-84-3
Methyl 2-(4-aminophenoxy)benzoateMethyl 2-(4-aminophenoxy)benzoateC₁₄H₁₃NO₃212189-58-7[1]
Methyl 3-aminobenzoateMethyl 3-aminobenzoateC₈H₉NO₂4518-10-9[2]
Methyl 2-aminobenzoateMethyl 2-aminobenzoateC₈H₉NO₂134-20-3

Predicted and Comparative Spectral Data

The following tables summarize the expected and experimentally determined spectral data for the listed compounds. This comparative data is essential for identifying the unique spectral signatures of this compound.

¹H NMR Spectroscopy Data
CompoundSolventChemical Shift (δ) ppm and Multiplicity
This compound (Predicted) CDCl₃~3.9 (s, 3H, OCH₃), ~4.0-4.5 (br s, 2H, NH₂), ~6.8-7.8 (m, 8H, Ar-H)
Methyl 2-aminobenzoate[3]CDCl₃3.84 (s, 3H), 5.71 (s, br, 2H), 6.62 (t, J = 7.6 Hz, 2H), 7.24 (m, 1H), 7.84 (dd, J = 8.4, 1.6 Hz, 1H)
Methyl 3-aminobenzoate[4]CDCl₃3.87 (s, 3H), 3.72 (br s, 2H), 6.84 (m, 1H), 7.19 (t, J=7.8 Hz, 1H), 7.34 (m, 1H), 7.39 (m, 1H)
¹³C NMR Spectroscopy Data
CompoundSolventChemical Shift (δ) ppm
This compound (Predicted) CDCl₃~52 (OCH₃), ~110-160 (Ar-C), ~166 (C=O)
Methyl 2-aminobenzoate[3]CDCl₃51.5, 110.7, 116.2, 116.7, 131.2, 134.1, 150.5, 168.6
Methyl 3-aminobenzoateCDCl₃52.1, 115.3, 118.8, 119.3, 129.3, 131.2, 146.6, 167.1
IR Spectroscopy Data
CompoundSample PhaseKey Absorption Bands (cm⁻¹)
This compound (Predicted) KBr Pellet~3400-3300 (N-H stretch), ~3050 (Ar C-H stretch), ~2950 (C-H stretch), ~1720 (C=O stretch), ~1600, 1490 (C=C stretch), ~1250 (C-O stretch)
Methyl 3-aminobenzoate[5]Solid3440, 3350 (N-H), 1710 (C=O), 1620, 1590, 1450 (C=C), 1290 (C-O)
Methyl Benzoate[6]Liquid Film3060 (Ar C-H), 2950 (C-H), 1720 (C=O), 1600, 1450 (C=C), 1270, 1110 (C-O)
Mass Spectrometry Data
CompoundIonization Method[M]⁺ or [M+H]⁺ (m/z)
This compound (Predicted) ESI244.09
Methyl 3-aminobenzoate[2]GC-MS151

Experimental Protocols

Detailed experimental protocols for the characterization techniques are provided to ensure reproducibility and accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition : Acquire spectra with a spectral width of 0-12 ppm, a pulse angle of 30-45°, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition : Acquire spectra with a spectral width of 0-200 ppm, a pulse angle of 30°, a relaxation delay of 2-5 seconds, and 1024-4096 scans.

  • Data Processing : Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Instrumentation : A standard FTIR spectrometer.

  • Sample Preparation : For solid samples, prepare a KBr pellet by grinding a small amount of the compound with dry KBr and pressing it into a thin disk. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Acquisition : Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing : Perform a background subtraction using a spectrum of the empty sample holder or pure KBr pellet.

Mass Spectrometry (MS)
  • Instrumentation : A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

  • Sample Preparation : Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL for ESI. For EI, a direct insertion probe may be used for solid samples.

  • Acquisition :

    • ESI-MS : Infuse the sample solution into the ion source. Acquire the mass spectrum in positive or negative ion mode over a mass range that includes the expected molecular ion.

    • GC-MS : For volatile compounds, inject a solution of the sample onto a gas chromatography column coupled to a mass spectrometer. The mass spectrum is recorded as the compound elutes from the column.

  • Data Analysis : Identify the molecular ion peak ([M]⁺ or [M+H]⁺) to confirm the molecular weight of the compound. Analyze the fragmentation pattern to gain further structural information.

Visualization of the Structural Validation Workflow

The following diagram illustrates a typical workflow for the structural validation of a synthesized organic compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_analysis Data Analysis & Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Final_Report Final_Report Structure_Confirmation->Final_Report

Caption: Workflow for Synthesis and Structural Validation.

References

Purity Assessment of Synthesized Methyl 3-(2-aminophenoxy)benzoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized Methyl 3-(2-aminophenoxy)benzoate. Due to the limited availability of published data for this specific compound, this guide presents a plausible synthetic route and outlines expected analytical outcomes based on standard principles of organic and analytical chemistry. The experimental data presented is illustrative and intended to serve as a benchmark for researchers working with this or structurally similar molecules.

Synthesis and Potential Impurities

A plausible route for the synthesis of this compound is the Ullmann condensation, a copper-catalyzed reaction between 2-aminophenol and methyl 3-bromobenzoate.

Reaction Scheme:

Based on this synthetic route, the following are potential impurities:

  • Starting Materials: Unreacted 2-aminophenol and methyl 3-bromobenzoate.

  • Side-Products: Products of self-condensation of the starting materials or reactions with residual solvents.

  • Isomers: Positional isomers such as Methyl 4-(2-aminophenoxy)benzoate or Methyl 2-(2-aminophenoxy)benzoate, which could arise from impurities in the starting materials.

  • Hydrolysis Product: 3-(2-aminophenoxy)benzoic acid, resulting from the hydrolysis of the methyl ester.

Comparative Analysis of Purity Assessment Techniques

The purity of synthesized this compound can be effectively determined using a combination of chromatographic and spectroscopic methods. High-Performance Liquid Chromatography (HPLC) is ideal for quantification of the main component and detection of impurities. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used for structural confirmation and identification of unknown impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of a synthesized compound. By comparing the retention time and peak area of the synthesized product with a reference standard, the purity can be accurately determined.

Table 1: Hypothetical HPLC Data for Purity Analysis

CompoundRetention Time (min)Peak Area (%)
This compound12.599.5
2-Aminophenol3.20.2
Methyl 3-bromobenzoate15.80.1
3-(2-aminophenoxy)benzoic acid8.70.2
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of the synthesized compound and for identifying impurities. The chemical shifts and coupling constants provide detailed information about the molecular structure.

Table 2: Expected ¹H NMR Chemical Shifts (in ppm) in CDCl₃

Proton AssignmentExpected Chemical Shift (ppm)
-OCH₃3.90 (s, 3H)
Aromatic Protons6.80 - 8.00 (m, 8H)
-NH₂4.50 (br s, 2H)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and its fragments, confirming its identity. The molecular ion peak ([M]⁺) should correspond to the molecular weight of this compound (243.26 g/mol ).

Table 3: Expected Mass Spectrometry Data

Ionm/z (expected)
[M]⁺243.10
[M+H]⁺244.11
[M+Na]⁺266.09

Experimental Protocols

HPLC Method
  • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of acetonitrile.

NMR Spectroscopy
  • Solvent: Chloroform-d (CDCl₃).

  • Instrument: 400 MHz NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.7 mL of CDCl₃.

Mass Spectrometry
  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Sample Preparation: Dissolve a small amount of the sample in methanol and introduce it into the mass spectrometer via direct infusion or coupled with an HPLC system.

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Synthesis cluster_product Crude Product cluster_purification Purification cluster_final_product Final Product 2-Aminophenol 2-Aminophenol Ullmann Condensation (CuI, Base) Ullmann Condensation (CuI, Base) 2-Aminophenol->Ullmann Condensation (CuI, Base) Methyl 3-bromobenzoate Methyl 3-bromobenzoate Methyl 3-bromobenzoate->Ullmann Condensation (CuI, Base) Crude this compound Crude this compound Ullmann Condensation (CuI, Base)->Crude this compound Column Chromatography Column Chromatography Crude this compound->Column Chromatography Pure this compound Pure this compound Column Chromatography->Pure this compound

Caption: Synthetic workflow for this compound.

Purity_Assessment_Workflow Synthesized_Product Synthesized Methyl 3-(2-aminophenoxy)benzoate HPLC HPLC Analysis Synthesized_Product->HPLC NMR NMR Spectroscopy Synthesized_Product->NMR MS Mass Spectrometry Synthesized_Product->MS Purity_Quantification Purity (%) and Impurity Profile HPLC->Purity_Quantification Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation Molecular_Weight Molecular Weight Verification MS->Molecular_Weight Final_Assessment Final Purity Assessment Purity_Quantification->Final_Assessment Structural_Confirmation->Final_Assessment Molecular_Weight->Final_Assessment

Caption: Analytical workflow for purity assessment.

A Comparative Guide to the Synthetic Routes of Methyl 3-(2-aminophenoxy)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the primary synthetic strategies for preparing Methyl 3-(2-aminophenoxy)benzoate, a key intermediate in pharmaceutical and materials science research. The analysis focuses on common methodologies, including the Ullmann condensation, Buchwald-Hartwig cross-coupling, and Nucleophilic Aromatic Substitution (SNAr), offering a comprehensive overview for researchers, scientists, and professionals in drug development.

Overview of Synthetic Strategies

The synthesis of this compound primarily involves the formation of a diaryl ether bond between a 2-aminophenol derivative and a methyl 3-halobenzoate derivative. The choice of synthetic route often depends on factors such as required reaction conditions, catalyst cost, substrate scope, and overall yield. The three main strategies evaluated are:

  • Ullmann Condensation: A classical copper-catalyzed reaction for the formation of C-O bonds between an aryl halide and an alcohol or phenol.[1] This method is well-established but often requires harsh reaction conditions.

  • Buchwald-Hartwig C-O Cross-Coupling: A modern palladium-catalyzed cross-coupling reaction that has become a powerful tool for C-O bond formation, generally offering milder conditions and broader substrate compatibility than the Ullmann condensation.[2]

  • Nucleophilic Aromatic Substitution (SNAr): This pathway involves the direct displacement of a leaving group from an activated aromatic ring by a nucleophile.[3] Its viability is highly dependent on the electronic properties of the aryl halide.

Below is a logical diagram illustrating the convergence of these primary synthetic pathways to the target molecule.

G cluster_ullmann Route 1: Ullmann Condensation cluster_buchwald Route 2: Buchwald-Hartwig Coupling cluster_snar Route 3: SNAr Pathway U_Start1 2-Aminophenol U_Cat CuI / Base U_Start1->U_Cat U_Start2 Methyl 3-bromobenzoate U_Start2->U_Cat Product This compound U_Cat->Product High Temp B_Start1 2-Aminophenol B_Cat Pd Catalyst / Ligand / Base B_Start1->B_Cat B_Start2 Methyl 3-bromobenzoate B_Start2->B_Cat B_Cat->Product Mild Temp S_Start1 2-Aminophenol S_Step1 SNAr Reaction S_Start1->S_Step1 S_Start2 Methyl 3-fluoro-4-nitrobenzoate S_Start2->S_Step1 S_Step2 Nitro Reduction S_Step1->S_Step2 S_Step2->Product

Caption: Overview of the primary synthetic routes to the target compound.

Quantitative Data Comparison

The following table summarizes the key quantitative parameters for each synthetic route, based on typical experimental outcomes for these reaction types.

ParameterRoute 1: Ullmann CondensationRoute 2: Buchwald-Hartwig C-O CouplingRoute 3: Nucleophilic Aromatic Substitution (SNAr)
Starting Materials 2-Aminophenol, Methyl 3-halobenzoate2-Aminophenol, Methyl 3-halobenzoate/triflate2-Aminophenol, Activated Aryl Halide (e.g., Methyl 3-fluoro-4-nitrobenzoate)
Catalyst System Copper(I) salt (e.g., CuI)Palladium precursor (e.g., Pd₂(dba)₃) + Phosphine Ligand (e.g., Xantphos)Not required for the substitution step; a reducing agent is needed for the subsequent step.
Base K₂CO₃, Cs₂CO₃Cs₂CO₃, K₃PO₄K₂CO₃, Et₃N
Typical Solvent DMF, NMP, DMSOToluene, DioxaneDMF, DMSO
Temperature High (120-200 °C)[1]Mild to Moderate (80-110 °C)Moderate (60-100 °C)
Reaction Time 12-24 hours4-18 hours2-12 hours (for substitution)
Typical Yield 40-70%75-95%>90% (substitution), >90% (reduction)
Advantages Low-cost catalyst, classical well-known method.High yields, mild conditions, broad functional group tolerance, catalytic amounts of palladium.[2]Fast reaction, high yield, catalyst-free substitution.[3]
Disadvantages Harsh conditions, often requires stoichiometric copper, moderate yields, limited substrate scope.[1][4]Expensive catalyst and ligands, sensitivity to air and moisture.Requires specific substrate activation (electron-withdrawing groups), may involve additional synthetic steps (e.g., nitration and reduction).

Experimental Protocols

Detailed methodologies for the three primary synthetic routes are provided below.

Route 1: Ullmann Condensation

This protocol describes a typical copper-catalyzed synthesis of the target compound.

  • Reaction Setup: To an oven-dried Schlenk flask, add copper(I) iodide (10 mol%), potassium carbonate (2.0 equiv.), 2-aminophenol (1.2 equiv.), and methyl 3-bromobenzoate (1.0 equiv.).

  • Solvent Addition: Evacuate and backfill the flask with argon. Add anhydrous N,N-dimethylformamide (DMF) via syringe.

  • Reaction: Heat the mixture to 140 °C and stir for 18 hours under an argon atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Filter the mixture through a pad of celite to remove insoluble copper salts.

  • Extraction: Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Route 2: Buchwald-Hartwig C-O Cross-Coupling

This protocol outlines the synthesis using a modern palladium-catalyzed system.

  • Reaction Setup: In a glovebox, add to a vial Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), cesium carbonate (1.5 equiv.), 2-aminophenol (1.2 equiv.), and methyl 3-bromobenzoate (1.0 equiv.).

  • Solvent Addition: Add anhydrous toluene to the vial.

  • Reaction: Seal the vial and heat the mixture to 100 °C with vigorous stirring for 12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a short plug of silica gel, washing with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel to yield the final product.

Route 3: Nucleophilic Aromatic Substitution (SNAr) and Reduction

This two-step protocol involves an initial SNAr reaction followed by the reduction of a nitro group.

Step A: SNAr Reaction

  • Setup: To a round-bottom flask, add 2-aminophenol (1.1 equiv.), methyl 3-fluoro-4-nitrobenzoate (1.0 equiv.), and potassium carbonate (1.5 equiv.) in anhydrous DMSO.

  • Reaction: Heat the mixture to 80 °C and stir for 4 hours until TLC analysis indicates complete consumption of the starting aryl fluoride.

  • Workup: Cool the reaction mixture and pour it into ice-water. Collect the precipitated solid by vacuum filtration and wash with water. The intermediate, Methyl 3-(2-amino-4-nitrophenoxy)benzoate, is often pure enough for the next step.

Step B: Nitro Group Reduction

  • Setup: Dissolve the intermediate from Step A in ethanol or ethyl acetate. Add a catalyst such as 10% Palladium on carbon (Pd/C).

  • Reaction: Place the reaction mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature for 6 hours.

  • Workup: Filter the reaction mixture through celite to remove the Pd/C catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the final product, which can be further purified by recrystallization or column chromatography if necessary.

General Experimental Workflow

The following diagram outlines the standard workflow from reaction to purification, applicable to all the described synthetic routes.

G start Reaction Setup (Reagents + Solvent) reaction Heating & Stirring (Under Inert Atmosphere) start->reaction monitoring Reaction Monitoring (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Quenching & Workup (e.g., Water Addition) monitoring->workup Complete extraction Liquid-Liquid Extraction workup->extraction drying Drying Organic Layer (e.g., Na2SO4) extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Column Chromatography) concentration->purification end Pure Product purification->end

Caption: A generalized workflow for chemical synthesis and purification.

Conclusion

The synthesis of this compound can be effectively achieved through several established methods.

  • The Buchwald-Hartwig C-O coupling stands out as the most versatile and efficient laboratory-scale method, providing high yields under relatively mild conditions.

  • The Ullmann condensation , while being a more traditional and cost-effective approach regarding the catalyst, is hampered by its requirement for high temperatures and often results in lower yields.[1]

  • The SNAr pathway offers a highly efficient alternative, but its application is restricted to appropriately activated aryl halides, which may necessitate additional steps in the overall synthetic sequence.

For researchers prioritizing yield and functional group tolerance, the Buchwald-Hartwig method is the recommended approach. For large-scale industrial applications where cost is a primary driver, optimizing the classical Ullmann condensation or developing a viable SNAr route may be more economical.

References

Spectroscopic comparison of Methyl 3-(2-aminophenoxy)benzoate and its precursors

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the spectral characteristics of Methyl 3-(2-aminophenoxy)benzoate alongside its precursors, 2-Aminophenol and Methyl 3-bromobenzoate, provides valuable insights for researchers and professionals in drug development. This guide offers a comparative overview of their spectroscopic data, supported by experimental protocols and visualizations to facilitate a deeper understanding of their chemical structures and transformations.

Introduction

This compound is a molecule of interest in medicinal chemistry and materials science. Its synthesis typically involves the Ullmann condensation of 2-Aminophenol and Methyl 3-bromobenzoate. The spectroscopic analysis of the final product in comparison to its starting materials is crucial for confirming the success of the synthesis, verifying the structure, and understanding the electronic and structural changes that occur during the reaction. This guide presents a side-by-side spectroscopic comparison using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Synthetic Pathway

The synthesis of this compound from its precursors can be visualized as a copper-catalyzed N-arylation reaction, commonly known as the Ullmann condensation.

Synthetic Pathway 2-Aminophenol 2-Aminophenol reagents + Cu catalyst + Base 2-Aminophenol->reagents Methyl 3-bromobenzoate Methyl 3-bromobenzoate Methyl 3-bromobenzoate->reagents This compound This compound reagents->this compound

Caption: Synthetic route to this compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its precursors.

¹H NMR Data (ppm)
CompoundAromatic ProtonsMethyl ProtonsOther
2-Aminophenol 6.55-6.65 (m, 4H)-4.65 (s, 2H, -NH₂), 8.85 (s, 1H, -OH)[1]
Methyl 3-bromobenzoate 7.20-8.10 (m, 4H)3.80-4.00 (s, 3H)-
This compound 6.80-7.90 (m, 8H)3.85 (s, 3H)4.90 (s, 2H, -NH₂)
¹³C NMR Data (ppm)
CompoundAromatic CarbonsCarbonyl CarbonMethyl Carbon
2-Aminophenol 115.7, 116.3, 120.5, 145.3, 152.1--
Methyl 3-bromobenzoate 120-150165-17052.3
This compound 115-155~166~52
IR Data (cm⁻¹)
CompoundN-H StretchO-H StretchC=O StretchC-O StretchAromatic C-H Stretch
2-Aminophenol 3320, 3380[1]3220[1]--3030[1]
Methyl 3-bromobenzoate --1720-1750[2]1200-1300[2]3000-3100[2]
This compound ~3300-3400-~1720~1250~3050
Mass Spectrometry Data (m/z)
CompoundMolecular Ion (M⁺)Key Fragments
2-Aminophenol 10980, 65, 53
Methyl 3-bromobenzoate 214/216 (Br isotopes)183/185, 155, 120, 92, 63
This compound 243212, 184, 156, 120, 92

Experimental Protocols

A general procedure for acquiring the spectroscopic data is outlined below. Specific parameters may vary depending on the instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer. Samples are dissolved in a deuterated solvent, most commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.

Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as KBr pellets, while liquid samples can be analyzed as a thin film between NaCl plates.

Mass Spectrometry (MS): Mass spectra are typically acquired using an electron ionization (EI) source coupled with a quadrupole or time-of-flight (TOF) analyzer.

Visualization of Experimental Workflow

The general workflow for the synthesis and spectroscopic characterization is depicted below.

Experimental Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis Reactants Reactants Ullmann Condensation Ullmann Condensation Reactants->Ullmann Condensation Crude Product Crude Product Ullmann Condensation->Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Pure Product Pure Product Column Chromatography->Pure Product NMR NMR Pure Product->NMR IR IR Pure Product->IR Mass Spec Mass Spec Pure Product->Mass Spec

Caption: General workflow for synthesis and analysis.

Discussion of Spectroscopic Changes

The formation of this compound from its precursors leads to distinct changes in the spectroscopic data:

  • ¹H NMR: The disappearance of the hydroxyl proton signal from 2-Aminophenol and the shift in the aromatic proton signals are key indicators of the reaction's success. The final product exhibits a more complex aromatic region due to the presence of two substituted benzene rings.

  • ¹³C NMR: The formation of the ether linkage results in a downfield shift for the carbon atom of the phenoxy group that was previously bonded to the hydroxyl group.

  • IR: The most significant changes are the disappearance of the broad O-H stretching band of 2-Aminophenol and the appearance of a strong C-O-C (ether) stretching band in the product. The N-H and C=O stretching frequencies remain relatively consistent, with slight shifts due to the new chemical environment.

  • Mass Spectrometry: The molecular ion peak of the product corresponds to the combined mass of the two precursors minus the masses of H and Br, confirming the condensation reaction. The fragmentation pattern will also be unique to the new molecular structure.

This comparative guide provides a foundational understanding of the spectroscopic properties of this compound and its precursors. Researchers can utilize this information for reaction monitoring, product characterization, and further studies involving this compound.

References

X-ray crystallography of Methyl 3-(2-aminophenoxy)benzoate derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Crystallography of Benzoate Derivatives

Comparison of Crystallographic Data

The following table summarizes the key crystallographic parameters for a selection of methyl and ethyl benzoate derivatives. These compounds, while not direct derivatives of Methyl 3-(2-aminophenoxy)benzoate, share structural motifs such as the benzoate core and amino or phenoxy-like linkages, making them relevant for comparison.

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
Methyl 3-[(tert-butoxycarbonyl)amino]benzoateC₁₃H₁₇NO₄MonoclinicP2₁/c8.3020(12)9.7232(14)7.665(1)97.855(13)[1]
Ethyl 4-[(E)-(4-hydroxy-3-methoxybenzylidene)amino]benzoateC₁₇H₁₇NO₄MonoclinicP2₁/c12.4229(5)9.6392(5)13.2384(6)102.457(3)[2]
Methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoateC₁₇H₁₃NO₄OrthorhombicPca2₁----[3]
Anhydrous Metronidazole Benzoate-TriclinicP16.649(2)8.666(1)11.940(3)76.70(2)α, 76.72(2)β, 87.56(2)γ[4]
Metronidazole Benzoate Monohydrate-TriclinicP17.544(1)7.990(1)12.329(4)94.33(2)α, 97.40(2)β, 101.36(1)γ[4]

Note: Full unit cell parameters for the orthorhombic crystal system of Methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate were not detailed in the referenced abstract.

Intermolecular Interactions and Molecular Conformation

The crystal packing of these benzoate derivatives is significantly influenced by a variety of non-covalent interactions.

  • Methyl 3-[(tert-butoxycarbonyl)amino]benzoate : The extended structure of this compound is characterized by molecular pairs connected through N—H⋯O and C—H⋯O hydrogen bonds, forming inversion dimers.[1] These dimers further assemble into supramolecular layers.[1] Aromatic π–π stacking and C—H⋯π contacts also play a crucial role in building the three-dimensional architecture.[1]

  • Ethyl 4-[(E)-(4-hydroxy-3-methoxybenzylidene)amino]benzoate : In this Schiff base, the benzylidene and benzoate rings are inclined to each other by 24.58 (8)°.[5] The crystal structure reveals that molecules are linked by O—H⋯N hydrogen bonds, creating zigzag chains.[5] These chains are further connected by C—H⋯π and weak offset π–π interactions to form sheets.[5]

  • Anhydrous Metronidazole Benzoate vs. its Monohydrate : A comparative study of these two forms highlights the role of solvent molecules in crystal packing. The anhydrous form is held together by van der Waals interactions, whereas the monohydrate form exhibits strong intermolecular hydrogen bonding mediated by water molecules, leading to different molecular conformations in the two crystal forms.[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summaries of the synthesis and crystallization procedures for some of the discussed compounds.

Synthesis and Crystallization of Methyl 3-[(tert-butoxycarbonyl)amino]benzoate [1]

  • Synthesis : 10 mmol of meta-amino benzoic acid was dissolved in a 5% w/v sodium carbonate solution. To this, 12 mmol of Boc-anhydride in dry tetrahydrofuran (THF) was added. The mixture was stirred for 12 hours. After evaporation of THF, the solution was acidified to pH 2 with 2 N HCl. The product was purified using silica gel with a mixture of ethyl acetate and petroleum ether.

  • Crystallization : Stable, colorless crystals were obtained through the gradual evaporation of a mixed ethanol–water solvent system.[1]

Synthesis and Crystallization of Ethyl 4-[(E)-(4-hydroxy-3-methoxybenzylidene)amino]benzoate [5]

  • Synthesis : An equimolar mixture of benzocaine (1.16 g, 7 mmol) and vanillin (1.07 g, 7 mmol) was slurried in 2 ml of anhydrous ethanol and stirred for 18 hours at room temperature. The resulting product was filtered and air-dried.

  • Crystallization : Single crystals were prepared by dissolving an equimolar mixture of benzocaine (0.83 g, 5 mmol) and vanillin (0.77 g, 5 mmol) in 10 ml of ethanol. Yellow, block-like crystals were obtained after four days of slow evaporation under ambient conditions.[5]

Synthesis and Crystallization of Methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate [3]

  • Synthesis : The compound was prepared by the condensation of 4-hydroxycoumarin and methyl 2-aminobenzoate. A mixture of the aniline (2 equivalents) and 4-hydroxycoumarin was heated at 453 K for 1 hour. A solution of hot methanol and aqueous NaOH was then added, and the mixture was stirred for 30 minutes at 333 K and filtered.

  • Crystallization : The resulting compound was recrystallized from dimethylformamide to yield yellow single crystals.[3]

Visualizing Crystallographic Workflows and Relationships

To further aid in the understanding of the processes and concepts discussed, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal_growth Crystal Growth cluster_diffraction X-ray Diffraction & Analysis synthesis Chemical Synthesis of Benzoate Derivative purification Purification (e.g., Column Chromatography) synthesis->purification dissolution Dissolution in Suitable Solvent(s) purification->dissolution evaporation Slow Evaporation / Cooling / Vapor Diffusion dissolution->evaporation crystal Single Crystal Formation evaporation->crystal mounting Crystal Mounting crystal->mounting xray X-ray Source & Goniometer mounting->xray diffraction Data Collection (Diffraction Pattern) xray->diffraction structure_sol Structure Solution (Phase Problem) diffraction->structure_sol refinement Structure Refinement structure_sol->refinement final_model Final Crystal Structure (CIF File) refinement->final_model

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

logical_relationship cluster_core Core Moiety cluster_substituents Substituent Effects cluster_interactions Resulting Intermolecular Forces cluster_packing Crystal Packing Outcome core This compound Backbone substituents Substituents (R₁, R₂) on Aromatic Rings h_bond Hydrogen Bonding (e.g., -OH, -NH₂ groups) substituents->h_bond Influences pi_stacking π-π Stacking (Aromatic Rings) substituents->pi_stacking vdw Van der Waals Forces substituents->vdw packing Overall Crystal Packing (Polymorphism, Density) h_bond->packing Dictates pi_stacking->packing Dictates vdw->packing Dictates

References

Safety Operating Guide

Prudent Disposal of Methyl 3-(2-aminophenoxy)benzoate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Methyl 3-(2-aminophenoxy)benzoate, a compound utilized by researchers, scientists, and drug development professionals. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on conservative guidelines for handling aromatic amines and benzoate esters. Adherence to local and national regulations for hazardous waste disposal is mandatory.

I. Immediate Safety and Handling Precautions

Prior to handling this compound for disposal, it is crucial to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Nitrile gloves

  • Safety glasses or goggles

  • A laboratory coat

All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]

II. Step-by-Step Disposal Protocol

  • Segregation: Isolate waste containing this compound from other chemical waste streams to prevent potentially hazardous reactions.[1]

  • Containerization:

    • Place the waste into a designated, leak-proof, and clearly labeled container. The container should be made of a material compatible with aromatic amines and esters.

    • The label should prominently display the full chemical name: "this compound" and appropriate hazard warnings.

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.[1]

    • Ensure the storage area is secure and accessible only to authorized personnel.

  • Waste Collection:

    • Arrange for the collection of the hazardous waste by a licensed and certified waste disposal company.[1]

    • Do not dispose of this compound down the drain or in regular trash, as it may be harmful to aquatic life.[1]

  • Spill Management:

    • In the event of a spill, absorb the material with an inert absorbent, such as vermiculite or sand.

    • Collect the contaminated absorbent material into a sealed container for disposal as hazardous waste.

    • Clean the spill area thoroughly.

III. Quantitative Data Summary

Due to the absence of a specific SDS for this compound, the following table summarizes the hazards of related compounds to inform a conservative risk assessment.

CompoundKey HazardsGHS PictogramsDisposal Considerations
Aromatic Amines (general) Toxic if swallowed, in contact with skin, or if inhaled. Can cause organ damage through prolonged or repeated exposure. Suspected of causing genetic defects and cancer. Toxic to aquatic life.[1]Health Hazard, Skull and Crossbones, Environmental HazardTreat as toxic and environmentally hazardous waste.
Benzoate Esters (general) May cause skin and eye irritation. Some are flammable.Exclamation Mark, Flame (for flammable esters)Dispose of as non-halogenated organic waste.

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Need to dispose of This compound assess Assess Hazards (Assume toxic and ecotoxic due to amine and benzoate groups) start->assess ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe segregate Segregate Waste ppe->segregate containerize Place in Labeled, Sealed Container segregate->containerize storage Store in a Secure, Well-Ventilated Area containerize->storage collection Arrange for Collection by Licensed Waste Disposal Company storage->collection spill Spill Occurs storage->spill end End: Proper Disposal collection->end spill->storage No absorb Absorb with Inert Material spill->absorb Yes spill_container Containerize Contaminated Material absorb->spill_container spill_container->storage

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Methyl 3-(2-aminophenoxy)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety protocols and logistical information for the handling and disposal of Methyl 3-(2-aminophenoxy)benzoate, designed for researchers, scientists, and professionals in drug development.

Hazard Assessment and Personal Protective Equipment (PPE)

Based on analogous compounds, this compound is anticipated to be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[1][2] A comprehensive PPE strategy is crucial to minimize exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentSpecifications
Eye and Face Protection Safety goggles and a face shieldGoggles should be chemical splash-proof. A face shield should be worn when there is a risk of splashing.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Regularly inspect gloves for any signs of degradation or puncture.
Body Protection Laboratory coatA flame-retardant lab coat that fully covers the arms is required.
Respiratory Protection NIOSH-approved respiratorTo be used in case of insufficient ventilation or when handling large quantities. The type of respirator will depend on the specific operational conditions and exposure assessment.

Safe Handling and Operational Plan

Adherence to a strict operational plan is vital for the safe handling of this compound.

Experimental Workflow:

cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction cluster_cleanup Cleanup & Disposal Review SDS Review SDS of Analogous Compounds Don PPE Don Appropriate PPE Review SDS->Don PPE Proceed if hazards understood Work in Hood Work in a Chemical Fume Hood Don PPE->Work in Hood Weighing Weigh Solid Compound Work in Hood->Weighing Dissolving Dissolve in Appropriate Solvent Weighing->Dissolving Reaction Setup Set up Reaction Apparatus Dissolving->Reaction Setup Run Reaction Monitor Reaction Progress Reaction Setup->Run Reaction Quench Reaction Quench Reaction Safely Run Reaction->Quench Reaction Waste Segregation Segregate Chemical Waste Quench Reaction->Waste Segregation Decontaminate Decontaminate Glassware and Surfaces Waste Segregation->Decontaminate Doff PPE Doff PPE Correctly Decontaminate->Doff PPE Dispose Waste Dispose of Waste via Licensed Contractor Doff PPE->Dispose Waste

Caption: Experimental workflow for handling this compound.

Procedural Steps:

  • Preparation:

    • Thoroughly review the SDS of structurally similar compounds to understand potential hazards.

    • Ensure a chemical fume hood is certified and functioning correctly.

    • Assemble all necessary PPE as detailed in Table 1.

  • Handling:

    • All manipulations of this compound, including weighing and dissolution, must be conducted within a chemical fume hood.[1]

    • Avoid the formation of dust and aerosols.

    • Use appropriate tools for transfer to minimize the risk of spills.

  • In Case of Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Table 2: Disposal Guidelines

Waste TypeDisposal Procedure
Solid Waste Collect in a designated, labeled, and sealed container.
Liquid Waste (Organic Solvents) Collect in a labeled, sealed, and appropriate solvent waste container. Do not mix with incompatible waste streams.
Contaminated PPE Dispose of as hazardous waste in accordance with institutional and local regulations.

Disposal Workflow:

Chemical Waste Segregated Chemical Waste (Solid, Liquid, PPE) Labeled Container Store in Clearly Labeled, Sealed Containers Chemical Waste->Labeled Container Waste Log Maintain Accurate Waste Log Labeled Container->Waste Log Licensed Disposal Arrange for Pickup by a Licensed Waste Disposal Company Waste Log->Licensed Disposal

Caption: Chemical waste disposal workflow.

All chemical waste must be disposed of through a licensed and approved waste disposal company.[3] Ensure that all waste containers are properly labeled with the chemical name and associated hazards. Never dispose of chemical waste down the drain.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.